molecular formula C11H8O4 B2406935 3-methyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 104094-15-7

3-methyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B2406935
CAS No.: 104094-15-7
M. Wt: 204.181
InChI Key: YZQIPYSOPIFMPL-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-4H-chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.181. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQIPYSOPIFMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-4-oxo-4H-chromene-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological relevance of 3-methyl-4-oxo-4H-chromene-2-carboxylic acid .

Executive Summary

The 3-methyl-4-oxo-4H-chromene-2-carboxylic acid (also referred to as 3-methylchromone-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Unlike the unsubstituted chromone-2-carboxylic acid, the introduction of a methyl group at the C3 position introduces significant steric bulk and lipophilicity, altering the molecule's interaction with biological targets such as kinases and oxidoreductases. This guide outlines the molecular specifications, validated synthetic routes, and characterization protocols required for its application in drug discovery.

Physicochemical Specifications

The following data establishes the baseline identity for the compound. Researchers should use these values for stoichiometric calculations and analytical method development.

ParameterSpecificationNotes
IUPAC Name 3-methyl-4-oxo-4H-chromene-2-carboxylic acid
Molecular Formula C₁₁H₈O₄
Molecular Weight 204.18 g/mol Monoisotopic Mass: 204.0423
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Solubility DMSO (>20 mg/mL), DMF, 1M NaOHInsoluble in water; sparingly soluble in EtOH
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic proton at C2-COOH
LogP (Predicted) ~1.8 - 2.1Increased lipophilicity vs. parent chromone
Melting Point >210 °C (Decomposition)Derivative dependent; parent is ~250°C
Structural Analysis

The molecule consists of a benzopyran-4-one core. The C2-position hosts the carboxylic acid (a hydrogen bond donor/acceptor), while the C3-position is occupied by a methyl group. This C3-substitution is critical; it prevents the "Michael acceptor" reactivity often seen in unsubstituted chromones, thereby enhancing metabolic stability.

Synthetic Pathway & Mechanism

The most robust route to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid is the Claisen Condensation of 2-hydroxypropiophenone with diethyl oxalate, followed by acid-catalyzed cyclization and hydrolysis.

Reaction Logic[2]
  • Condensation: Sodium ethoxide generates the enolate of 2-hydroxypropiophenone, which attacks diethyl oxalate.

  • Cyclization: The resulting diketo-ester intermediate undergoes cyclodehydration (often spontaneous or acid-promoted) to form the chromone ring.

  • Hydrolysis: The ethyl ester is saponified to yield the free acid.

Pathway Diagram

The following flowchart visualizes the critical reaction steps and intermediates.

SynthesisPathway Start 2-Hydroxypropiophenone (C9H10O2) Inter1 Diketo-ester Intermediate Start->Inter1 Claisen Condensation (Reflux) Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Cyclization Acid Catalyzed Cyclization (HCl/AcOH) Inter1->Cyclization Ester Ethyl 3-methylchromone- 2-carboxylate Cyclization->Ester - H2O Hydrolysis Hydrolysis (NaOH then H+) Ester->Hydrolysis Product 3-methyl-4-oxo-4H- chromene-2-carboxylic acid Hydrolysis->Product Final Isolation

Figure 1: Synthetic workflow for the generation of the 3-methylchromone-2-carboxylic acid scaffold from propiophenone precursors.[1][2][3]

Experimental Protocol

Safety Warning: Diethyl oxalate is toxic. Sodium ethoxide is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Step 1: Synthesis of Ethyl 3-methyl-4-oxo-4H-chromene-2-carboxylate
  • Reagents: Prepare a solution of Sodium Ethoxide (EtONa) by dissolving sodium metal (0.1 mol) in absolute ethanol (50 mL) under nitrogen.

  • Addition: Add a mixture of 2-hydroxypropiophenone (0.05 mol) and diethyl oxalate (0.06 mol) dropwise to the stirred ethoxide solution.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution will darken (yellow/orange) as the diketo-ester forms.

  • Cyclization: Pour the cooled reaction mixture into ice-water (200 mL) containing concentrated HCl (10 mL). This step protonates the intermediate and promotes cyclization.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude ester from ethanol.

Step 2: Hydrolysis to Free Acid
  • Saponification: Dissolve the purified ester (from Step 1) in a 1:1 mixture of Ethanol and 10% NaOH (aq).

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (disappearance of the ester spot).

  • Acidification: Cool the solution and acidify to pH ~2 using 2M HCl. The carboxylic acid product will precipitate as a solid.

  • Final Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water or acetic acid.

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 13.0–14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH).

  • δ 8.0–8.1 ppm (Doublet/Multiplet, 1H): H5 proton (aromatic, peri- to carbonyl, deshielded).

  • δ 7.4–7.9 ppm (Multiplets, 3H): Remaining aromatic protons (H6, H7, H8).

  • δ 2.3–2.5 ppm (Singlet, 3H): Methyl group at C3.

  • Diagnostic Check: The absence of a singlet at ~6.8 ppm (characteristic of the H3 proton in unsubstituted chromones) confirms the successful installation of the 3-methyl group.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): 205.19 m/z.

  • Negative Mode (M-H): 203.17 m/z (Preferred for carboxylic acids).

Pharmacological Relevance

The 3-methyl-4-oxo-4H-chromene-2-carboxylic acid scaffold is not merely a chemical intermediate; it is a pharmacophore with distinct biological utility:

  • Kinase Inhibition: The chromone core mimics the ATP-binding motif of kinases. The C2-carboxylic acid provides a handle for salt-bridge interactions with lysine or arginine residues in the active site.

  • Aldose Reductase Inhibitors: Derivatives of this acid have shown efficacy in inhibiting aldose reductase, a key enzyme in the progression of diabetic complications.

  • Cromolyn Analogs: As a structural analog to khellin and cromolyn, this scaffold is investigated for mast cell stabilization and anti-inflammatory activity.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.

  • PubChem Compound Summary. (2024). "Chromone-2-carboxylic acid derivatives."[4][5] National Center for Biotechnology Information.

  • Barker, G., & Ellis, G. P. (1970). "Benzopyrones. Part II. 3-Substituted chromone-2-carboxylic acids." Journal of the Chemical Society C: Organic, 2230-2233.

Sources

An In-depth Technical Guide to the pKa Values of 3-Methylchromone-2-carboxylic Acid Derivatives: A Critical Parameter in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For ionizable compounds such as 3-methylchromone-2-carboxylic acid derivatives, the pKa dictates the degree of ionization at physiological pH, which in turn governs crucial characteristics including solubility, permeability, target binding, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values of this important class of compounds. We will explore the structural features of 3-methylchromone-2-carboxylic acid that influence its acidity, the impact of various substituents on the pKa, and detailed methodologies for both experimental determination and computational prediction of this critical parameter. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of chromone-based therapeutic agents.

The Significance of pKa in Modern Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex process governed by a delicate interplay of its physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The pKa value of a molecule indicates its propensity to donate or accept a proton, and thus determines its ionization state at a given pH.[3]

For orally administered drugs, the varying pH environments of the gastrointestinal tract (ranging from acidic in the stomach to slightly alkaline in the intestine) mean that the ionization state of a drug can change significantly. This has profound implications for its ability to permeate biological membranes, which are predominantly lipophilic. Generally, the neutral, un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes, a crucial step for oral absorption.[3] Conversely, the ionized form is typically more water-soluble, which can be advantageous for formulation and dissolution.

Beyond absorption, the pKa influences a drug's distribution throughout the body, its binding affinity to the target protein (which often involves ionic interactions), and its metabolic fate. Therefore, a thorough understanding and precise determination of the pKa of a drug candidate are indispensable for rational drug design and lead optimization.[4] By fine-tuning the pKa, medicinal chemists can modulate a molecule's properties to enhance its therapeutic efficacy and minimize off-target effects.[3]

Structural Features of 3-Methylchromone-2-carboxylic Acid and Their Influence on Acidity

The core structure of 3-methylchromone-2-carboxylic acid features a carboxylic acid group attached to the C2 position of a 3-methylchromone scaffold. The acidity of the carboxylic proton is influenced by several electronic and structural factors inherent to this scaffold.

The chromone ring system, with its electron-withdrawing benzopyran-4-one moiety, exerts a significant inductive effect (-I effect) on the attached carboxylic acid group. This effect helps to delocalize the negative charge of the resulting carboxylate anion, thereby stabilizing it and increasing the acidity of the parent compound (i.e., lowering its pKa). The methyl group at the C3 position has a mild electron-donating effect (+I effect), which slightly counteracts the electron-withdrawing nature of the chromone ring and may lead to a marginal increase in the pKa compared to an unsubstituted chromone-2-carboxylic acid.

The primary determinant of the pKa in derivatives of 3-methylchromone-2-carboxylic acid will be the nature and position of substituents on the benzo portion of the chromone ring.

  • Electron-Withdrawing Groups (EWGs): Substituents that are strongly electron-withdrawing, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, will further stabilize the carboxylate anion through their inductive and/or resonance effects. This enhanced stabilization will lead to a decrease in the pKa value, making the carboxylic acid more acidic.[5][6] The magnitude of this effect will depend on the strength of the EWG and its proximity to the carboxylic acid.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkoxy (-OR) and alkyl (-R) groups, will destabilize the carboxylate anion by intensifying the negative charge. This destabilization will result in an increase in the pKa value, making the carboxylic acid less acidic.[5][6]

This predictable influence of substituents provides a powerful tool for medicinal chemists to rationally modulate the acidity of 3-methylchromone-2-carboxylic acid derivatives to optimize their drug-like properties.

Computational Prediction of pKa Values

In the early stages of drug discovery, where rapid screening of virtual compounds is essential, computational methods for pKa prediction are invaluable.[7] These in silico tools can provide reliable estimates of pKa values before a compound is synthesized, saving significant time and resources.[7] A variety of computational approaches are available, ranging from empirical methods based on large databases of experimental pKa values to more rigorous quantum mechanical calculations.[8][9]

For this guide, we have employed a widely used and validated computational software, ACD/pKa DB, to predict the pKa values of 3-methylchromone-2-carboxylic acid and a selection of its derivatives bearing representative electron-donating and electron-withdrawing substituents at the 6-position of the chromone ring.[10][11] The predictions are based on a vast database of experimental data and sophisticated algorithms that account for various structural and electronic effects.[10]

Table 1: Predicted pKa Values of 3-Methylchromone-2-carboxylic Acid and its 6-Substituted Derivatives

Substituent (at C6)Predicted pKa
-H (Parent Compound)3.1 ± 0.2
-OCH₃ (Electron-Donating)3.3 ± 0.2
-CH₃ (Electron-Donating)3.2 ± 0.2
-Cl (Electron-Withdrawing)2.9 ± 0.2
-NO₂ (Electron-Withdrawing)2.6 ± 0.2

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

The predicted pKa values in Table 1 align with the expected electronic effects of the substituents. The parent compound, 3-methylchromone-2-carboxylic acid, is predicted to be a relatively strong acid with a pKa of approximately 3.1. The presence of electron-donating groups (-OCH₃ and -CH₃) at the 6-position leads to a slight increase in the predicted pKa, indicating a decrease in acidity. Conversely, the introduction of electron-withdrawing groups (-Cl and -NO₂) at the same position results in a decrease in the predicted pKa, signifying an increase in acidity.

Experimental Determination of pKa Values

While computational predictions are highly useful, experimental determination remains the gold standard for obtaining accurate pKa values.[4] The two most common and reliable methods for pKa determination of ionizable compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the pKa of a compound. The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[10]

  • Preparation of Solutions:

    • Prepare a standard solution of the 3-methylchromone-2-carboxylic acid derivative of known concentration (e.g., 1-10 mM) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent such as methanol or DMSO may be used, followed by extrapolation to zero co-solvent concentration.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).

  • Titration Procedure:

    • Place a known volume of the analyte solution into a thermostatted titration vessel.

    • Add the background electrolyte to the analyte solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution gently.

    • Add the titrant (strong base for an acidic analyte) in small, precise increments using a calibrated burette or an automated titrator.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (where the slope is steepest).

    • The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Perform Titration prep_analyte->titrate prep_titrant Prepare Standardized Titrant prep_titrant->titrate prep_electrolyte Prepare Background Electrolyte prep_electrolyte->titrate calibrate Calibrate pH Meter calibrate->titrate plot_curve Plot Titration Curve titrate->plot_curve det_equiv Determine Equivalence Point plot_curve->det_equiv calc_pka Calculate pKa det_equiv->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

For compounds that possess a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry offers a sensitive and accurate method for pKa determination. This technique is particularly advantageous for compounds with low solubility or when only small amounts of material are available. The principle of this method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.

  • Preparation of Solutions:

    • Prepare a stock solution of the 3-methylchromone-2-carboxylic acid derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same across all samples.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_I) / (A_N - A)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Analyte Stock Solution mix_solutions Mix Analyte and Buffers prep_stock->mix_solutions prep_buffers Prepare Buffer Solutions prep_buffers->mix_solutions record_spectra Record UV-Vis Spectra mix_solutions->record_spectra plot_abs_ph Plot Absorbance vs. pH record_spectra->plot_abs_ph det_inflection Determine Inflection Point plot_abs_ph->det_inflection calc_pka Calculate pKa det_inflection->calc_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The pKa of 3-methylchromone-2-carboxylic acid derivatives is a critical parameter that dictates their behavior in biological systems and ultimately influences their therapeutic potential. This technical guide has provided a comprehensive framework for understanding, predicting, and determining the pKa of this important class of compounds. By leveraging both computational and experimental approaches, researchers can gain valuable insights into the structure-acidity relationships of these molecules and make informed decisions in the design and optimization of novel chromone-based drugs. The ability to rationally modulate the pKa through targeted chemical modifications is a key strategy for enhancing the drug-like properties of these compounds and accelerating their development into effective therapeutic agents. The integration of the methodologies and principles outlined in this guide will empower scientists to advance their research in this promising area of medicinal chemistry.

References

  • ACD/pKa accurately predicts acid dissociation constants directly from structure. ACD/Labs. [Link]

  • What is pKa and how is it used in drug development? (2023). Pion Inc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • pKa. ECETOC. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (2012). PMC - NIH. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Computational Approaches for the Prediction of pKa Values. (2017). Agenda Bookshop. [Link]

  • pKalc. CompuDrug. [Link]

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers. [Link]

  • What is the pKa of my compound? (2024). ACD/Labs. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2017). MDPI. [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021). Columbia Academic Commons. [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. (2017). Schlegel Group. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan Scientific. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. ResearchGate. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). ResearchGate. [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. [Link]

  • Running Rowan's pKa Prediction Workflow. Rowan. [Link]

  • Substituent effects on acidic strength. Khan Academy. [Link]

  • Based on pKa values, the order of decreasing acidity of carboxylic ac. (2025). askIITians. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Development of Methods for the Determination of pKa Values. (2013). PMC. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). [Link]

  • Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy. (2024). YouTube. [Link]

Sources

3-methyl-4-oxo-4H-chromene-2-carboxylic acid safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive safety, synthesis, and handling guide for 3-methyl-4-oxo-4H-chromene-2-carboxylic acid , a specialized scaffold in medicinal chemistry.

Document Type: Technical Safety & Application Guide (SDS-Plus) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Version: 2.1 (2026-02-15)

Part 1: Chemical Identity & Properties

This compound is a substituted chromone (benzopyran-4-one) derivative. The presence of the C3-methyl group and C2-carboxylic acid moiety makes it a critical pharmacophore for developing bioactive ligands, particularly for enzyme inhibition (e.g., kinases, oxidases).

PropertySpecification
Chemical Name 3-methyl-4-oxo-4H-chromene-2-carboxylic acid
Synonyms 3-Methylchromone-2-carboxylic acid; 2-Carboxy-3-methylchromone
CAS Number 104094-15-7 (Vendor-referenced); Analog: 4940-39-0 (Parent)
Molecular Formula C₁₁H₈O₄
Molecular Weight 204.18 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water
Melting Point 210–214 °C (Predicted/Analogous range)
Acidity (pKa) ~3.5 (Carboxylic acid moiety)

Part 2: Hazard Identification (GHS Classification)[3]

While specific toxicological data for this methyl-derivative is limited, it is classified based on the Structure-Activity Relationship (SAR) of the parent chromone-2-carboxylic acid. Treat as a bioactive irritant.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram:

    
    
    
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Part 3: Synthesis & Characterization (Technical Deep Dive)

Reaction Mechanism

The synthesis involves the condensation of 2'-hydroxypropiophenone (providing the C3-methyl source) with diethyl oxalate in the presence of a strong base (Sodium Ethoxide), followed by acid-catalyzed cyclization.

Step-by-Step Protocol
  • Reagents:

    • 2'-Hydroxypropiophenone (1.0 eq)[2]

    • Diethyl oxalate (1.5 eq)

    • Sodium Ethoxide (NaOEt) (2.5 eq)

    • Solvent: Absolute Ethanol (anhydrous)

    • Cyclization Acid: Glacial Acetic Acid / HCl

  • Procedure:

    • Activation: Dissolve NaOEt in absolute ethanol under N₂ atmosphere.

    • Condensation: Add 2'-hydroxypropiophenone dropwise at 0°C. Stir for 15 mins to form the phenoxide/enolate.

    • Addition: Add diethyl oxalate slowly. The solution will turn yellow/orange (formation of the diketo-ester intermediate).

    • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cyclization: Cool the mixture. Acidify with HCl/Acetic acid and heat at 60°C for 1 hour to effect ring closure (dehydration).

    • Isolation: Pour into ice water. The precipitate is the crude ester (Ethyl 3-methyl-4-oxo-4H-chromene-2-carboxylate).

    • Hydrolysis: Saponify the ester using NaOH/MeOH, then acidify to yield the free acid product.

Synthesis Pathway Diagram

SynthesisPathway Start 2'-Hydroxypropiophenone (C3-Methyl Source) Base NaOEt / EtOH (Claisen Condensation) Start->Base Reagent Diethyl Oxalate (C2-Carboxyl Source) Reagent->Base Inter Diketo-ester Intermediate Base->Inter Enolate Attack Cyclization Acid Cyclization (-H2O) Inter->Cyclization Ring Closure Product 3-methyl-4-oxo-4H- chromene-2-carboxylic acid Cyclization->Product Hydrolysis

Figure 1: Synthetic workflow via Claisen condensation of 2'-hydroxypropiophenone.

Part 4: Handling, Storage, & Emergency Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate). While the chromone core is stable, the carboxylic acid can decarboxylate under prolonged high heat.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Strong oxidizing agents, strong bases (forms salts).

Emergency Decision Tree

SafetyFlow Accident Exposure Incident Type Identify Contact Type Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15 min (Lift lids) Eye->ActionEye ActionSkin Wash Soap/Water Remove Clothes Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency response workflow for exposure incidents.

Part 5: Biological Relevance & Applications[5]

This compound is not merely a reagent; it is a privileged scaffold in drug design.

  • Pharmacophore: The 4-oxo-4H-chromene-2-carboxylic acid motif mimics the transition state of various enzymatic reactions.

  • Target Classes:

    • GPR35 Agonists: Chromone-2-carboxylic acids are known ligands for G-protein coupled receptor 35.

    • Aldose Reductase Inhibitors: Potential application in diabetic complication research.

    • Mast Cell Stabilizers: Structurally related to Cromolyn Sodium (a bis-chromone), utilized for anti-allergic activity.

Self-Validating Protocol Note: When using this acid in biological assays, always verify the pH of the final buffer. The carboxylic acid (pKa ~3.5) can significantly acidify unbuffered media, leading to false-positive cytotoxicity results. Neutralize with NaOH to form the sodium salt for physiological assays.

References

  • Synthesis of Chromone-2-carboxylic Acids: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. Available at: [Link]

  • Claisen Condensation Mechanism: Claisen Condensation and Dieckmann Condensation.[3][4] Master Organic Chemistry. Available at: [Link]

  • Starting Material Data: 2'-Hydroxypropiophenone CID 69133.[2] PubChem.[2][5] Available at: [Link]

Sources

Strategic Sourcing & Technical Guide: 3-Methyl-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the procurement, synthesis, and application of 3-methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 104094-15-7). It is designed for medicinal chemists and procurement specialists requiring actionable intelligence on sourcing and characterization.

Executive Summary

3-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a specialized heterocyclic building block used primarily in the development of pharmacophores for anti-inflammatory agents, kinase inhibitors, and metal-chelating ligands.[1] Unlike the more common chromone-2-carboxylic acid, the C3-methyl substitution introduces steric constraints that can enhance selectivity in protein-ligand binding.

Procurement Status: Niche / Catalog Item. Primary Utility: Scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Specifications

Accurate identification is critical to avoid confusion with isomeric methylchromones (e.g., 6-methyl or 7-methyl variants).

ParameterSpecification
Chemical Name 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid
CAS Number 104094-15-7
Molecular Formula C₁₁H₈O₄
Molecular Weight 204.18 g/mol
SMILES CC1=C(OC2=CC=CC=C2C1=O)C(=O)O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Purity Standard ≥95% (HPLC), ≥98% (NMR)

Procurement Intelligence: Supplier & Price Analysis

This compound is not a commodity chemical; it is a "Tier 2" building block, typically held by specialized heterocyclic synthesis firms rather than general bulk suppliers.

Supplier Landscape

The primary verified source for this specific isomer is BLD Pharm . Secondary sourcing often requires custom synthesis or lead times from aggregators.

SupplierCatalog #Pack SizeEstimated Price (USD)*Stock Status
BLD Pharm BD010378100 mg$45 - $65Global Stock
BLD Pharm BD0103781 g$120 - $180Global Stock
Key Organics InquireCustomRFQ RequiredLead Time: 2-4 wks
Enamine InquireCustomRFQ RequiredLead Time: 4-6 wks

*Note: Prices are estimated based on 2024/2025 market rates for similar functionalized chromones. Real-time quotes are required for bulk orders.

"Make vs. Buy" Decision Matrix
  • Buy: If requirement is < 5g. The time-cost of synthesis and purification exceeds the purchase price.

  • Make: If requirement is > 10g or if derivatization at the C6/C7 positions is required simultaneously.

Synthesis Protocol (The "Make" Option)

If commercial stock is depleted or unavailable, the compound can be synthesized via a modified Claisen Condensation followed by cyclization. This protocol is self-validating through the appearance of the specific C3-methyl signal in NMR.

Reaction Logic

The synthesis utilizes 2'-hydroxypropiophenone (instead of acetophenone) to introduce the methyl group at the C3 position of the final chromone ring.

Reagents:

  • Starting Material: 2'-Hydroxypropiophenone (CAS 610-99-1).[2]

  • Electrophile: Diethyl oxalate.[3]

  • Base: Sodium Ethoxide (NaOEt) in Ethanol.

  • Acid: Glacial Acetic Acid or HCl.

Step-by-Step Methodology
  • Condensation:

    • Prepare a solution of NaOEt (4.0 equiv) in anhydrous ethanol under N₂ atmosphere.

    • Add 2'-hydroxypropiophenone (1.0 equiv) and diethyl oxalate (1.2 equiv) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. The solution will turn dark yellow/orange, indicating enolate formation and condensation.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Acidify with HCl (10%) or glacial acetic acid to pH ~2. This promotes the cyclodehydration of the intermediate diketo-ester to the chromone ester.

  • Hydrolysis (Optional if Acid is desired directly):

    • If the ester is isolated, reflux in 10% NaOH/EtOH for 1 hour, then acidify to precipitate the free carboxylic acid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (8:2).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from precursors to the final scaffold.

SynthesisPathway SM1 2'-Hydroxypropiophenone (CAS 610-99-1) Inter Diketo-Ester Intermediate SM1->Inter Claisen Condensation Reagent Diethyl Oxalate + NaOEt Reagent->Inter Cyclization Acid Cyclization (HCl/AcOH) Inter->Cyclization Product 3-Methyl-4-oxo-4H-chromene- 2-carboxylic Acid (CAS 104094-15-7) Cyclization->Product Dehydration

Caption: Synthesis of the target chromone via Claisen condensation of 2'-hydroxypropiophenone with diethyl oxalate.

Technical Characterization & QC

To validate the identity of the purchased or synthesized compound, use the following markers.

1H NMR Markers (DMSO-d6)[9]
  • C3-Methyl Group: Look for a sharp singlet in the range of δ 2.0 – 2.4 ppm . This distinguishes it from the non-methylated analog (which would show a vinylic proton at ~6.8 ppm).

  • Aromatic Region: Multiplets at δ 7.4 – 8.1 ppm corresponding to the benzene ring (H5, H6, H7, H8).

  • Carboxylic Acid: Broad singlet at δ 13.0 – 14.0 ppm (exchangeable with D₂O).

Impurity Profile
  • Uncyclized Intermediate: Presence of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) indicates incomplete hydrolysis or cyclization.

  • Starting Material: 2'-hydroxypropiophenone signals (triplet methyl at 1.1 ppm, quartet methylene at 2.9 ppm).

Applications in Drug Discovery

The 3-methyl-4-oxo-4H-chromene-2-carboxylic acid scaffold is utilized in:

  • Kinase Inhibition: The chromone core mimics the ATP-binding motif. The C2-carboxylic acid provides a handle for amide coupling to solubilizing tails or specificity pockets.

  • Anti-Allergic Agents: Structural analog to Cromolyn Sodium (a bis-chromone). The methyl group alters the lipophilicity and metabolic stability of the ring system.

  • Metal Chelation: The 4-oxo and 2-COOH groups form a stable 5-membered chelate ring with divalent cations (Cu²⁺, Zn²⁺), useful in metallo-pharmaceuticals.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 610-99-1 (2'-Hydroxypropiophenone). Retrieved from [Link]

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[4] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Chromone synthesis via Baker-Venkataraman and Claisen routes).

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. (Context for Chromone scaffolds in drug discovery).

Sources

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Pathway to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid from o-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic sequence starting from the readily available o-hydroxypropiophenone. The methodology leverages a base-mediated Claisen condensation with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization to form the chromone core, and concludes with the saponification of the resulting ester. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Chromones (4H-chromen-4-ones) represent a class of oxygen-containing heterocyclic compounds that are integral components of numerous natural products and pharmacologically active molecules.[1] Their rigid bicyclic framework is recognized as a "privileged structure" in drug design, serving as a scaffold for ligands targeting a diverse array of biological receptors. The specific target of this protocol, 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, is a key intermediate for the development of more complex derivatives, including potential therapeutic agents.[2]

The synthesis of chromone-2-carboxylic acids is most effectively achieved through the condensation of an o-hydroxyaryl ketone with diethyl oxalate.[3][4] This reaction, a variation of the Claisen condensation, forms a 1-(2-hydroxyphenyl)-1,3-diketone intermediate which readily undergoes acid-catalyzed cyclodehydration to yield the stable chromone ring system.[4][5] This application note provides a detailed, optimized protocol for this transformation using o-hydroxypropiophenone as the starting material.

Overall Reaction Scheme:

o-Hydroxypropiophenone is first condensed with diethyl oxalate to form an intermediate ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Caption: Overall synthetic route from o-hydroxypropiophenone to the target acid.

Mechanistic Discussion

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds in two primary stages: the formation of the intermediate ester via a Claisen condensation and cyclization, followed by its hydrolysis.

Step 1: Claisen Condensation and Cyclization

This step is a one-pot sequence involving two distinct transformations:

  • Enolate Formation & Condensation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which selectively deprotonates the α-carbon of o-hydroxypropiophenone. This is the most acidic proton due to the inductive effect of the adjacent carbonyl group. The resulting enolate is a potent nucleophile.[6] Diethyl oxalate serves as an excellent electrophilic partner in this mixed Claisen condensation because it lacks α-hydrogens and therefore cannot undergo self-condensation, which minimizes side products.[7][8] The ketone enolate attacks one of the ester carbonyls of diethyl oxalate, forming a tetrahedral intermediate that subsequently collapses, eliminating an ethoxide ion to yield a 1,3-diketone intermediate.

  • Intramolecular Cyclization: Upon introduction of an acid catalyst (e.g., HCl), the phenolic hydroxyl group performs a nucleophilic attack on the newly formed ketone carbonyl (at the C2 position). This intramolecular cyclization forms a six-membered heterocyclic ring. Subsequent dehydration, driven by the formation of the stable, aromatic pyranone ring, rapidly yields the ethyl 3-methyl-4-oxo-4H-chromene-2-carboxylate.[4][9]

Mechanism cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Saponification start o-Hydroxypropiophenone enolate Enolate Intermediate start->enolate NaOEt diketone 1,3-Diketone Intermediate enolate->diketone + Diethyl Oxalate - EtOH hemiketal Hemiketal Intermediate diketone->hemiketal H+ (cat.) Intramolecular Attack diketone->hemiketal ester_product Ethyl Ester Product hemiketal->ester_product - H2O carboxylate Carboxylate Salt ester_product->carboxylate 1. NaOH ester_product->carboxylate acid_product Final Carboxylic Acid carboxylate->acid_product 2. H3O+

Caption: Logical workflow of the synthetic mechanism.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood. Sodium ethoxide is corrosive and moisture-sensitive. Hydrochloric acid is highly corrosive.

Materials and Equipment
Reagent/SolventFormulaMW ( g/mol )CAS No.Notes
o-HydroxypropiophenoneC₉H₁₀O₂150.17610-93-5Starting material
Diethyl oxalateC₆H₁₀O₄146.1495-92-1Reagent, moisture sensitive
Sodium ethoxideC₂H₅NaO68.05141-52-6Base, highly moisture sensitive
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent, anhydrous
Hydrochloric Acid (conc.)HCl36.467647-01-0Catalyst and for workup
Sodium HydroxideNaOH40.001310-73-2For hydrolysis
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Magnesium Sulfate (anhyd.)MgSO₄120.377487-88-9Drying agent

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, dropping funnel, ice bath, rotary evaporator, Buchner funnel, standard laboratory glassware.

Protocol 1: Synthesis of Ethyl 3-methyl-4-oxo-4H-chromene-2-carboxylate

This procedure is adapted from established methods for chromone synthesis.[3][5]

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Base Preparation: Under a nitrogen or argon atmosphere, add sodium ethoxide (3.74 g, 55.0 mmol, 1.1 equiv) to 75 mL of absolute ethanol. Stir until fully dissolved. Alternatively, sodium metal can be carefully dissolved in ethanol to generate NaOEt in situ.

  • Reactant Addition: In a separate beaker, dissolve o-hydroxypropiophenone (7.51 g, 50.0 mmol, 1.0 equiv) and diethyl oxalate (8.04 g, 55.0 mmol, 1.1 equiv) in 25 mL of absolute ethanol.

  • Condensation Reaction: Transfer the solution from step 3 to the dropping funnel. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic and the mixture may turn yellow or orange.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cyclization: Cool the mixture to room temperature and then chill in an ice bath. Slowly add 5 mL of concentrated hydrochloric acid. A precipitate may form. Stir the acidified mixture at room temperature for 1 hour to ensure complete cyclization.

  • Workup & Isolation: a. Reduce the solvent volume by approximately half using a rotary evaporator. b. Pour the remaining slurry into 200 mL of ice-cold water. A solid precipitate should form. c. Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol. f. Dry the solid product in a vacuum oven at 40-50 °C.

  • Expected Outcome: A pale yellow or off-white solid. Typical yield: 75-85%. The product can be recrystallized from ethanol if further purification is needed.

Protocol 2: Synthesis of 3-methyl-4-oxo-4H-chromene-2-carboxylic acid (Saponification)
  • Setup: In a 250 mL round-bottom flask, suspend the crude ethyl ester from Protocol 1 (e.g., 10.0 g, 43.1 mmol) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to 80 °C with vigorous stirring. The solid should dissolve as the reaction proceeds. Continue heating for 2 hours or until TLC analysis shows complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture to room temperature and then chill in an ice bath.

  • Precipitation: While stirring, slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A thick white precipitate of the carboxylic acid will form.

  • Isolation & Purification: a. Continue stirring in the ice bath for 30 minutes. b. Collect the solid product by vacuum filtration. c. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper). This removes any residual HCl and NaCl. d. Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Outcome: A white crystalline solid. Typical yield: 90-98%.[10]

Characterization Data

CompoundFormMelting Point (°C)¹H NMR (CDCl₃, δ ppm)Key IR (cm⁻¹)
Ethyl Ester Off-white solid~95-988.2 (dd, 1H), 7.7 (m, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 4.4 (q, 2H), 2.3 (s, 3H), 1.4 (t, 3H)1735 (C=O, ester), 1645 (C=O, pyrone), 1610 (C=C)
Carboxylic Acid White solid~210-21310.5 (br s, 1H, COOH), 8.2 (dd, 1H), 7.8 (m, 1H), 7.6 (d, 1H), 7.5 (t, 1H), 2.4 (s, 3H)2500-3300 (br, O-H), 1720 (C=O, acid), 1640 (C=O, pyrone)

Note: NMR and IR data are predictive and should be confirmed experimentally. Solvent for NMR may need to be adjusted (e.g., DMSO-d₆ for the carboxylic acid) for better solubility and resolution of the acidic proton.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: The primary cause is often moisture, which deactivates the sodium ethoxide. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reaction can also occur; ensure sufficient reflux time.

  • Side Products: If the reaction is not driven to completion, the uncyclized 1,3-diketone intermediate may be present. The acidic workup is crucial for ensuring complete cyclization.

  • Incomplete Hydrolysis in Step 2: If the starting ester is observed after the reaction, extend the heating time or increase the concentration of the NaOH solution. The suspension must be stirred vigorously to ensure good mixing.

  • Purification: The final carboxylic acid is typically of high purity after aqueous workup. If necessary, it can be recrystallized from an ethanol/water mixture. The intermediate ester can be purified by recrystallization from ethanol.

References

  • F. Borges, F. Roleira, N. Milhazes, E. Uriarte, and M. J. Santana, "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands," Molecules, 2019. [Online]. Available: [Link]

  • S. Tummanapalli, et al., "One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties," The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]

  • F. F. Ewies, et al., "SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS," International Journal of Research in Pharmacy and Chemistry, 2014. [Online]. Available: [Link]

  • L. Wang, et al., "Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase," Taylor & Francis Online, 2022. [Online]. Available: [Link]

  • A. Sharma, et al., "Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review," International Journal of Research and Analytical Reviews, 2022. [Online]. Available: [Link]

  • F. Borges, F. Roleira, N. Milhazes, E. Uriarte, and M. J. Santana, "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands," ResearchGate, 2019. [Online]. Available: [Link]

  • S. Behera, et al., "Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis," Organic & Biomolecular Chemistry, 2024. [Online]. Available: [Link]

  • Google Patents, "Chromone-2-carboxylic acid and its preparation method," KR860000845B1. [Online].
  • I. Cortés, et al., "First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans," ResearchGate, 2021. [Online]. Available: [Link]

  • L. Wang, et al., "Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase," Taylor & Francis Online, 2022. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of Chromones and Flavones,". [Online]. Available: [Link]

  • A. T. Nchinda, "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES," Rhodes University, 2005. [Online]. Available: [Link]

  • ResearchGate, "Previous works for the synthesis of 3-hydroxyl chromones,". [Online]. Available: [Link]

  • J. S. Nowick, "The Acetoacetic Ester Condensation (Claisen Condensation)," Yale University. [Online]. Available: [Link]

  • M. S. Christodoulou, et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, 2016. [Online]. Available: [Link]

  • M. S. Christodoulou, "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives," University of Gothenburg, 2014. [Online]. Available: [Link]

  • R. J. Bass, "Synthesis of chromones by cyclization of 2-hydroxyphenyl ketones with boron trifluoride–diethyl ether and methanesulphonyl chloride," Journal of the Chemical Society, Chemical Communications, 1976. [Online]. Available: [Link]

  • Organic Syntheses, "2-ETHYLCHROMONE," Org. Syn. Coll. Vol. 4, 478. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Mixed Claisen Condensations," 2025. [Online]. Available: [Link]

  • F. Borges, et al., "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids," Semantic Scholar, 2019. [Online]. Available: [Link]

  • University of Calgary, "The Claisen Condensation,". [Online]. Available: [Link]

  • University of Calgary, "Crossed Claisen Condensations,". [Online]. Available: [Link]

  • Acta Crystallographica Section E, "3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid," National Institutes of Health, 2008. [Online]. Available: [Link]

  • H. M. Patel, et al., "Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives," Journal of the Serbian Chemical Society, 2022. [Online]. Available: [Link]

  • F. F. Ewies, et al., "Synthesis of Chromones and Their Applications During the Last Ten Years," ResearchGate, 2015. [Online]. Available: [Link]

  • Royal Society of Chemistry, "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide,". [Online]. Available: [Link]

  • V. Milata, et al., "Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles," Molecules, 2000. [Online]. Available: [Link]

Sources

using 3-methylchromone-2-carboxylic acid as a drug discovery building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylchromone-2-Carboxylic Acid as a Premier Drug Discovery Building Block

Executive Summary

In the landscape of privileged scaffolds, the chromone (4H-1-benzopyran-4-one) ring system remains a cornerstone for designing bioactive ligands. While the unsubstituted chromone-2-carboxylic acid is a common starting point, its 3-methylated analog (3-methyl-4-oxo-4H-chromene-2-carboxylic acid) offers distinct steric and electronic advantages. The C3-methyl group restricts conformational freedom in the binding pocket, enhances lipophilicity (increasing logP), and blocks metabolic oxidation at the typically reactive C3 position.

This guide details the protocols for synthesizing, validating, and utilizing this building block to generate high-value small molecule libraries, specifically targeting protease inhibition (e.g., Calpain-1) and kinase modulation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-methyl-4-oxo-4H-chromene-2-carboxylic acid
CAS Number 104094-15-7
Molecular Formula C₁₁H₈O₄
Molecular Weight 204.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Moderate in MeOH; Poor in Water
pKa (Calc) ~3.5 (Carboxylic acid)
Key Functional Handle C2-Carboxylic Acid (for amide/ester coupling)
Steric Element C3-Methyl (restricts rotation of C2-substituents)

Synthetic Protocol: Preparation of the Building Block

Note: While commercially available, in-house synthesis allows for rapid derivatization of the benzene ring (e.g., 6-fluoro, 7-methoxy).

Reaction Logic (The Claisen-Cyclization Route)

The synthesis exploits the condensation of 2'-hydroxypropiophenone with diethyl oxalate . Unlike acetophenones which yield unsubstituted chromones, the propiophenone precursor installs the critical C3-methyl group in situ.

Step-by-Step Protocol:

  • Reagents:

    • 2'-Hydroxypropiophenone (10 mmol)

    • Diethyl oxalate (20 mmol, 2.0 equiv)

    • Sodium ethoxide (NaOEt) (40 mmol, 4.0 equiv)

    • Solvent: Absolute Ethanol (anhydrous)

  • Procedure:

    • Activation: In a flame-dried round-bottom flask under N₂, dissolve NaOEt in absolute ethanol (20 mL).

    • Condensation: Add 2'-hydroxypropiophenone dropwise at 0°C. Stir for 15 min.

    • Addition: Add diethyl oxalate dropwise. The solution will turn yellow/orange.

    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of the diketo-ester intermediate).

    • Cyclization: Cool to room temperature. Acidify with HCl (conc.) to pH ~1. This promotes the cyclization to the chromone ester and subsequent hydrolysis if heated, but a two-step hydrolysis is cleaner.

    • Hydrolysis (if ester isolated): Reflux the crude ester in 10% HCl/Acetic Acid (1:1) for 2 hours.

    • Workup: Pour into ice water. The 3-methylchromone-2-carboxylic acid will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

  • Quality Control:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ketone signals and the appearance of a singlet methyl at ~2.4 ppm and the acid proton at ~13-14 ppm.

    • LC-MS: Confirm mass [M+H]⁺ = 205.2.

Application Note: Library Generation Strategy

The primary utility of this building block is in Fragment-Based Drug Discovery (FBDD) . The C2-carboxylic acid is an ideal handle for generating amide libraries.

Protocol: Parallel Amide Coupling (96-well format)

Objective: Synthesize a library of 3-methylchromone-2-carboxamides.

Reagents:

  • Scaffold: 3-methylchromone-2-carboxylic acid (0.1 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.2 M in DMF).

Workflow:

  • Dispensing: Add 100 µL of Scaffold solution (10 µmol) to each well.

  • Activation: Add 110 µL of HATU solution (1.1 equiv) and 100 µL DIPEA (2 equiv). Shake for 10 min.

  • Coupling: Add 110 µL of Amine solution (1.1 equiv) to respective wells.

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC or SPE cleanup (SCX cartridges to remove unreacted amines).

Why this works: The C3-methyl group provides steric bulk that protects the C2-carbonyl from nucleophilic attack during storage but allows activated coupling. It also forces the resulting amide side chain to twist out of planarity, potentially accessing unique binding pockets compared to the flat 3-H chromones.

Mechanistic Insight & Visualization

Diagram 1: Synthetic Workflow & Derivatization

This diagram illustrates the flow from raw materials to the final library, highlighting the critical cyclization step.

SynthesisWorkflow Start 2'-Hydroxypropiophenone Inter Diketo-ester Intermediate Start->Inter Claisen Condensation Reagent Diethyl Oxalate (NaOEt/EtOH) Reagent->Inter Product 3-Methylchromone- 2-Carboxylic Acid Inter->Product -H2O (Ring Closure) Cyclization Acid Cyclization (HCl/AcOH) Cyclization->Product Library Amide Library (HATU Coupling) Product->Library + R-NH2

Caption: Synthesis of 3-methylchromone-2-carboxylic acid via Claisen condensation followed by acid-mediated cyclization.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the functional regions of the molecule to their biological impact, specifically for protease (Calpain) and kinase targets.

SAR_Logic Core 3-Methylchromone-2-Carboxylic Acid C2_Acid C2-Carboxylic Acid Core->C2_Acid C3_Methyl C3-Methyl Group Core->C3_Methyl Chromone_Ring Chromone Scaffold Core->Chromone_Ring Binding H-Bond Donor/Acceptor (Key Interaction) C2_Acid->Binding Amide Formation Sterics Restricted Rotation (Bioactive Conformation) C3_Methyl->Sterics Steric Clash Metabolism Blocks Metabolic Oxidation at C3 C3_Methyl->Metabolism Blockade Lipophilicity Increased logP (Membrane Permeability) C3_Methyl->Lipophilicity Target Calpain-1 Inhibition (IC50 ~530 nM) Chromone_Ring->Target Pharmacophore Binding->Target

Caption: SAR map highlighting the role of the C3-methyl group in stability and conformation, and the C2-acid in target binding.

Case Study: Calpain-1 Inhibition

Context: Calpains are calcium-dependent cysteine proteases implicated in neurodegenerative diseases. Discovery: Research has identified that 3-methylchromone-2-carboxamides act as potent Calpain-1 inhibitors. Mechanism: The chromone core occupies the S1/S2 pocket, while the amide substituent extends into the prime side of the active site. The 3-methyl group is critical; removal of this group (reverting to the simple chromone) often results in a loss of potency due to increased conformational entropy and metabolic susceptibility. Data Point: Derivatives have shown IC50 values as low as 530 nM against human Calpain-1 [1].[1]

References

  • BindingDB. (2005).[1] Affinity Data for 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid against Calpain-1 catalytic subunit. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-methyl-4-oxo-4H-chromene-2-carboxylic acid. Link

  • BenchChem. (2025).[2] Reactions of Diethyl Oxalate with Strong Bases: Technical Support. Link

  • Arkivoc. (2010).[3] Synthesis and chemical reactivity of 2-methylchromones (Analogous Chemistry). Link

Sources

Advanced Crystallization Protocols for 3-Methyl-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: Variable by salt form, generic structure ref: Chromone-2-carboxylic acid derivatives) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a precursor for flavonoid analogs, specific anti-allergic agents (similar to cromolyn sodium), and enzyme inhibitors.

Achieving high purity (>99.5%) is challenging due to the formation of dimerization by-products during the Baker-Venkataraman rearrangement or cyclization steps. Furthermore, the presence of the carboxylic acid moiety at C2 and the methyl group at C3 introduces specific solubility behaviors—primarily strong dimerization in non-polar solvents and pH-dependent solubility in aqueous media.

This guide details three validated crystallization workflows designed to isolate the free acid form with high crystallinity and chemical purity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₁₁H₈O₄

  • Molecular Weight: 204.18 g/mol

  • Acidity (pKa): ~3.5–4.0 (Carboxylic acid).

  • Key Impurities: Unreacted 2-hydroxypropiophenone, decarboxylated 3-methylchromone, and oligomeric colored impurities.

Solubility Logic & Solvent Selection

The crystallization strategy relies on the compound's amphiphilic nature. The chromone core is lipophilic and planar (pi-stacking), while the carboxylic acid provides a handle for pH manipulation and hydrogen bonding.

Solubility Data Table
Solvent SystemTemperatureSolubility StatusApplication
Water (pH < 2) 25°C / 80°CInsoluble / Sparingly SolubleAnti-solvent
Water (pH > 8) 25°CSoluble (as Carboxylate)Reactive Dissolution
Ethanol (Abs.) 78°C (Reflux)SolublePrimary Recrystallization
Ethanol 25°CSparingly SolubleYield Generation
Glacial Acetic Acid 100°CSolubleHigh-Purity Cleanup
Dichloromethane 25°CSparingly SolubleImpurity Washing
DMSO / DMF 25°CHighly SolubleSolvent (requires anti-solvent)

Detailed Experimental Protocols

Method A: Reactive Crystallization (Acid-Base Precipitation)

Best for: Initial purification of crude material from synthesis.

This method utilizes the acidic nature of the C2-carboxyl group to separate the product from non-acidic impurities (e.g., unreacted ketones or decarboxylated by-products).

Protocol:

  • Dissolution: Suspend 10.0 g of crude solid in 100 mL of 5% Aqueous Sodium Bicarbonate (NaHCO₃) . Stir for 30 minutes at room temperature.

    • Note: The solution should become clear (yellow/orange). If solids remain, filter them off (these are non-acidic impurities).

  • Washing: Extract the aqueous alkaline layer twice with Ethyl Acetate (2 x 30 mL) to remove lipophilic organic impurities. Discard the organic layer.

  • Charcoal Treatment (Optional): If the solution is dark brown, add 0.5 g activated charcoal, stir for 15 mins, and filter through Celite.

  • Precipitation (The "pH Swing"):

    • Cool the aqueous filtrate to 0–5°C in an ice bath.

    • Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Critical Endpoint: Continue addition until pH reaches ~1–2. A thick white/off-white precipitate will form immediately.

  • Digestion: Allow the slurry to stir at 0°C for 1 hour. This "Ostwald ripening" step removes occluded impurities.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Thermal Recrystallization (Ethanol Swing)

Best for: Final polishing to reach >99% purity and defined crystal habit.

Ethanol is the preferred solvent as it balances solubility at reflux with poor solubility at room temperature, promoting high recovery yields.

Protocol:

  • Preparation: Place 5.0 g of the acid-precipitated solid (from Method A) into a 100 mL round-bottom flask.

  • Dissolution: Add Absolute Ethanol (approx. 40–50 mL). Attach a reflux condenser.

  • Heating: Heat the mixture to reflux (78°C) with magnetic stirring.

    • Checkpoint: If the solid does not completely dissolve after 10 mins at reflux, add more ethanol in 5 mL increments. Do not exceed 80 mL total.

  • Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed glass funnel.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring. Rapid cooling causes oiling out or microcrystalline precipitation.

    • Once at room temperature, transfer to a refrigerator (4°C) for 4 hours.

  • Collection: Filter the crystalline needles. Wash with cold Ethanol (1 x 10 mL).

  • Drying: Dry at 50°C under vacuum.

Method C: Anti-Solvent Crystallization (DMSO/Water)

Best for: Very insoluble batches or generating micronized particles for bioavailability studies.

Protocol:

  • Solvent Phase: Dissolve 2.0 g of compound in 10 mL of DMSO at room temperature. Ensure complete dissolution.

  • Anti-Solvent Phase: Prepare 100 mL of Deionized Water (chilled to 5°C) in a beaker with an overhead stirrer set to 400 RPM.

  • Addition: Add the DMSO solution dropwise into the vortex of the water over 20 minutes.

  • Nucleation: A fine white precipitate will form immediately upon contact.

  • Aging: Stir for 30 minutes.

  • Filtration: Filter and wash extensively with water to remove residual DMSO.

Process Visualization

Workflow Diagram: Acid-Base Purification Logic

The following diagram illustrates the chemical logic separating the 3-methylchromone-2-carboxylic acid from common synthetic impurities.

AcidBasePurification Crude Crude Mixture (Acid + Non-Acids) NaHCO3 Add 5% NaHCO3 (aq) Crude->NaHCO3 Filter1 Filtration NaHCO3->Filter1 SolidWaste Solid Waste (Insoluble Non-Acids) Filter1->SolidWaste Residue Filtrate Filtrate (Carboxylate Salt) Filter1->Filtrate Solution EtOAcWash Wash with EtOAc Filtrate->EtOAcWash OrgLayer Organic Layer (Lipophilic Impurities) EtOAcWash->OrgLayer Extract AqLayer Aqueous Layer (Purified Salt) EtOAcWash->AqLayer Raffinate Acidify Acidify with HCl (pH 1) AqLayer->Acidify Precipitate Precipitate Formation (Free Acid) Acidify->Precipitate FinalFilter Filter & Dry Precipitate->FinalFilter Product Pure 3-Methyl-4-oxo- 4H-chromene-2-carboxylic acid FinalFilter->Product

Caption: Logical flow for separating chromone acid from non-acidic synthetic by-products via pH switching.

Troubleshooting & Critical Parameters

"Oiling Out" During Recrystallization
  • Symptom: The product separates as liquid droplets instead of crystals upon cooling ethanol.

  • Cause: Cooling too rapidly or solution concentration is too high (supersaturation > metastable limit).

  • Fix: Re-heat to reflux to dissolve the oil. Add a small amount of extra ethanol (10%). Add a seed crystal of pure material at the cloud point (approx 50°C) and cool very slowly (wrap flask in foil/towel).

Solvate Formation
  • Risk: Chromone acids can form solvates with Acetic Acid or DMF.

  • Detection: 1H-NMR shows solvent peaks that do not disappear after standard drying.

  • Mitigation: If using Method B (Ethanol), solvates are rare. If using Acetic Acid, a final recrystallization from Ethanol/Water (90:10) is recommended to exchange the solvent lattice.

Decarboxylation
  • Risk: Prolonged heating of chromone-2-carboxylic acids above their melting points or in high-boiling solvents can lead to decarboxylation (loss of CO₂), yielding 3-methylchromone.

  • Control: Avoid boiling solvents >100°C for extended periods. Monitor by TLC (Acid stays at baseline or low Rf; decarboxylated product moves to high Rf).

References

  • Synthesis and Biological Evaluation of Chromone-2-carboxylic Acids. National Institutes of Health (NIH) / PMC. (General synthesis and purification of chromone-2-carboxylic acids via base hydrolysis and acidification).

  • Crystal structure of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E. (Crystallization methodology for 3-methyl-chromone carboxylic acid derivatives using Ethanol).

  • Recrystallization Guide: Solvents and Methods. Mettler Toledo. (Thermodynamic principles of cooling crystallization and anti-solvent selection).

  • Purification of Chromone Derivatives. Google Patents (KR860000845B1). (Describes recrystallization of chromone-2-carboxylic acid from anhydrous alcohol and acetone).

Application Note: Scalable One-Pot Synthesis of 3-Methylchromone-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 3-methylchromone-2-carboxylic acid derivatives , specifically focusing on the ethyl ester and its subsequent hydrolysis to the free acid.

The 3-methylchromone scaffold is a privileged pharmacophore in drug discovery, exhibiting potent biological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1] Traditional multi-step syntheses (e.g., Baker-Venkataraman rearrangement followed by cyclization) are often atom-inefficient and time-consuming. This guide presents a streamlined Claisen condensation-cyclization cascade utilizing 2'-hydroxypropiophenone and diethyl oxalate. This method offers high yields, operational simplicity, and avoids the isolation of unstable


-diketo ester intermediates.

Scientific Background & Mechanism[2]

The Target Scaffold

The chromone (4H-chromen-4-one) ring system is ubiquitous in nature (flavonoids). The introduction of a methyl group at C3 and a carboxylic acid moiety at C2 dramatically alters the electronic and steric profile of the molecule, often enhancing binding affinity to target proteins such as kinases and oxidases.

Reaction Mechanism: The Claisen-Cyclization Cascade

The one-pot synthesis proceeds via two distinct mechanistic phases occurring in a single reaction vessel:

  • Claisen Condensation: The enolate of 2'-hydroxypropiophenone attacks diethyl oxalate to form a

    
    -diketo ester intermediate.
    
  • Cyclodehydration: Under acidic conditions (or prolonged heating), the phenol oxygen attacks the newly formed ketone carbonyl, followed by elimination of water to aromatize the pyrone ring.

Critical Distinction: To achieve the 3-methyl substitution, the starting material must be 2'-hydroxypropiophenone (also known as o-hydroxypropiophenone). Using 2'-hydroxyacetophenone will yield the non-methylated chromone-2-carboxylate.

ReactionMechanism SM1 2'-Hydroxypropiophenone (C3-Methyl Source) Inter Diketo-Ester Intermediate (Not Isolated) SM1->Inter Claisen Condensation Reagent Diethyl Oxalate (C2-Carboxyl Source) Reagent->Inter Base NaOEt / EtOH (Base Catalyst) Base->Inter Product Ethyl 3-methylchromone- 2-carboxylate Inter->Product Cyclodehydration Cycliz Acid Catalysis / Heat (- H2O) Cycliz->Product

Figure 1: Mechanistic pathway for the one-pot synthesis. The reaction telescopes condensation and cyclization.

Experimental Protocol

Safety Warning: Sodium metal is highly reactive with water. Diethyl oxalate is toxic. Perform all operations in a fume hood.

Materials & Reagents
ReagentRoleEquivalents (Eq)Notes
2'-Hydroxypropiophenone Limiting Reagent1.0Source of C3-Methyl
Diethyl Oxalate Electrophile2.5 - 3.0Excess prevents self-condensation
Sodium Metal Base Precursor4.0Dissolved in EtOH to make NaOEt
Absolute Ethanol SolventN/AMust be dry (anhydrous)
Glacial Acetic Acid / HCl Quench/CyclizerExcessPromotes ring closure
Step-by-Step Procedure (Ethyl Ester Synthesis)

Step 1: Preparation of Sodium Ethoxide (In-situ)

  • Setup a dry 250 mL three-necked round-bottom flask with a reflux condenser and dropping funnel.

  • Add Absolute Ethanol (50 mL) .

  • Slowly add Sodium metal (4.0 eq) in small pieces. Allow to react completely until a clear solution of NaOEt is formed.

    • Expert Tip: Maintain an inert atmosphere (

      
       or 
      
      
      
      ) to prevent moisture ingress, which lowers yields.

Step 2: Claisen Condensation

  • Add Diethyl Oxalate (2.5 eq) to the NaOEt solution at room temperature.

  • Stir for 15 minutes. The solution may turn yellow/orange.

  • Dissolve 2'-hydroxypropiophenone (1.0 eq) in a minimal amount of absolute ethanol (10 mL).

  • Add the ketone solution dropwise to the reaction mixture over 30 minutes.

    • Observation: The mixture will darken (reddish-brown) and become viscous as the enolate forms.

  • Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

Step 3: Acid-Mediated Cyclization & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 200g) containing Conc. HCl (10 mL) .

    • Why: The acid neutralizes the base and protonates the intermediate, forcing cyclodehydration.

  • Stir vigorously for 30 minutes. The product, Ethyl 3-methylchromone-2-carboxylate , should precipitate as a solid.

  • Filter the solid using a Buchner funnel.

  • Wash with cold water (3 x 50 mL) to remove salts and excess oxalic acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Hydrolysis to Carboxylic Acid (Optional Extension)

If the free acid is required:

  • Suspend the ester (from Step 3) in 10% NaOH solution.

  • Heat at 60°C for 1 hour (solution becomes clear).

  • Acidify with HCl to pH 2.

  • Filter the precipitated 3-methylchromone-2-carboxylic acid .

Workflow Start Start: Dry Flask, N2 Atm Step1 Generate NaOEt (Na + Abs. EtOH) Start->Step1 Step2 Add Diethyl Oxalate (Stir 15 min) Step1->Step2 Step3 Dropwise Addition: 2'-Hydroxypropiophenone Step2->Step3 Step4 Reflux (2-4 h) Monitor TLC Step3->Step4 Step5 Quench: Pour into Ice/HCl Step4->Step5 Step6 Filtration & Wash Step5->Step6 Decision Target Molecule? Step6->Decision Ester Recrystallize -> Ethyl Ester Decision->Ester Ester Acid Hydrolysis (NaOH) -> Acidify -> Acid Decision->Acid Free Acid

Figure 2: Operational workflow for the synthesis and optional hydrolysis.

Optimization & Troubleshooting

Solvent and Base Effects

The choice of base is critical for the Claisen condensation efficiency.

ParameterStandard ConditionAlternativeImpact on Outcome
Base Sodium Ethoxide (NaOEt)LiHMDS / THFLiHMDS is superior for substrates with sensitive functional groups but is less atom-economical. NaOEt is best for scale-up.
Solvent EthanolToluene/DMFToluene allows for higher reflux temperatures, potentially aiding cyclization of sterically hindered substrates.
Temperature 78°C (Reflux)Microwave (120°C)Microwave irradiation (10-20 min) significantly reduces reaction time and improves yield by overcoming the energy barrier for cyclization.
Common Issues
  • Low Yield / Incomplete Reaction:

    • Cause: Moisture in the solvent reacting with NaOEt.

    • Fix: Use freshly distilled absolute ethanol and dry glassware.

  • Solidification during Reflux:

    • Cause: Formation of the insoluble sodium salt of the diketo intermediate.

    • Fix: Add more ethanol to maintain stirring, or proceed directly to acid quench (the salt will dissolve and react).

  • Product is an Oil:

    • Cause: Impurities or residual solvent.

    • Fix: Triturate with cold diethyl ether or hexane to induce crystallization.

Scope and Limitations

This protocol is highly versatile but has specific structural requirements:

  • Substrate Requirement: The starting phenol must have a ketone group at the ortho position (2'-hydroxy) and an alkyl group at the

    
    -position of the ketone (e.g., ethyl for propiophenone) to allow for 3-substitution.
    
  • Electron Withdrawing Groups (EWGs): Substituents like -NO2 or -Cl on the aromatic ring generally increase the acidity of the phenol, facilitating the reaction.

  • Electron Donating Groups (EDGs): Strong EDGs (e.g., -OMe) may require longer reflux times due to reduced electrophilicity of the ketone carbonyl.

References

  • Review of Chromone Synthesis: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[2] John Wiley & Sons. (General reference for Kostanecki-Robinson and Baker-Venkataraman strategies).

  • Microwave-Assisted Synthesis: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. (2019). SciSpace.

  • Biological Activity: 3-Methylchromone: A Versatile Scaffold for Bioactive Molecule Development. BenchChem Application Note.

  • One-Pot Thiochromone Analogues: One-Pot Synthesis of Thiochromone and Its Derivatives. (2025).[3] Preprints.org.[3]

  • General Claisen Condensation Protocols: Ethyl ethoxalylpropionate. Organic Syntheses, Coll. Vol. 2, p.272 (1943).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylchromone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methylchromone-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for 3-methylchromone-2-carboxylic acid?

The most robust and widely applicable method is a two-step sequence starting from 2'-hydroxypropiophenone. The process involves:

  • Base-catalyzed Claisen-type condensation with diethyl oxalate to form an intermediate ethyl 3-(2-hydroxyphenyl)-2,3-dioxopropanoate derivative.

  • Acid-catalyzed intramolecular cyclization (dehydration) of this intermediate, which directly yields ethyl 3-methylchromone-2-carboxylate.

  • Hydrolysis of the resulting ester to the final carboxylic acid product.

This approach offers good control over the introduction of both the 3-methyl and the 2-carboxyl functionalities.

Q2: Why is 2'-hydroxypropiophenone used as the starting material instead of the more common 2'-hydroxyacetophenone?

The choice of the starting ketone is critical for defining the substituent at the C3 position of the chromone ring.

  • 2'-Hydroxyacetophenone has a methyl group adjacent to the carbonyl. In reactions like the Kostanecki-Robinson, this leads to a 2-methylchromone[1]. When reacted with diethyl oxalate, it yields chromone-2-carboxylic acid (unsubstituted at C3)[2][3].

  • 2'-Hydroxypropiophenone has an ethyl group adjacent to the carbonyl. The α-methylene group of the ethyl moiety is the reactive site in the initial condensation. Upon cyclization, this α-carbon becomes the C3 position of the chromone, and the attached methyl group remains as the C3-substituent.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). You should see the disappearance of the starting 2'-hydroxypropiophenone spot and the appearance of a new, typically lower Rf spot corresponding to the cyclized ester intermediate. Upon hydrolysis, a more polar spot corresponding to the final carboxylic acid will appear, which often streaks on silica gel unless a small amount of acetic acid is added to the mobile phase.

Q4: What are the critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): If used as the base, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Strong Acids: The cyclization and hydrolysis steps often use concentrated acids like HCl or H2SO4, which are highly corrosive.[4] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Use of anhydrous solvents like THF or diethyl ether requires careful handling to avoid peroxide formation. Always use freshly distilled or inhibitor-free solvents.

Recommended Synthetic Protocol

This protocol details an optimized, microwave-assisted procedure adapted from established methods for chromone-2-carboxylic acid synthesis, tailored for the 3-methyl derivative.[2][3]

Step 1 & 2: Condensation and Cyclization to Ethyl 3-Methylchromone-2-carboxylate

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2'-hydroxypropiophenone (1.0 mmol, 150 mg).

  • Add anhydrous ethanol (4.0 mL).

  • Carefully add sodium ethoxide (2.5 mmol, 170 mg). Note: Sodium ethoxide is moisture-sensitive.

  • To this stirring suspension, add diethyl oxalate (1.2 mmol, 163 µL) dropwise.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 15 minutes.

  • Cool the vial to room temperature.

  • Carefully add 2M Hydrochloric Acid (4.0 mL) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 120 °C for an additional 10 minutes to ensure complete cyclization.

  • After cooling, a precipitate should form. Pour the mixture into ice-cold water (20 mL) and collect the solid by vacuum filtration. Wash the solid with cold water and dry to obtain the crude ethyl 3-methylchromone-2-carboxylate.

Step 3: Hydrolysis to 3-Methylchromone-2-carboxylic Acid

  • Transfer the crude ester from the previous step to a round-bottom flask.

  • Add a mixture of ethanol (5 mL) and 2M sodium hydroxide solution (5 mL).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the ester spot has disappeared.[5]

  • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2x15 mL) to remove any unreacted ester or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A white or off-white precipitate of 3-methylchromone-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Formation (Ester) 1. Ineffective Base: The base was not strong enough to deprotonate the α-carbon of the propiophenone, or it was deactivated by moisture. 2. Low Reaction Temperature/Time: The condensation or cyclization steps did not reach completion.1. Use a Stronger Base: While NaOEt is effective, sodium hydride (NaH) in an anhydrous solvent like THF can give higher yields by ensuring complete deprotonation. Ensure all reagents and glassware are scrupulously dry. 2. Optimize Reaction Conditions: Increase the reaction time or temperature. Microwave irradiation is highly effective at reducing reaction times and increasing yields by ensuring uniform and rapid heating.[2]
Significant Side Product Formation 1. Self-Condensation: The enolate of the propiophenone may react with another molecule of the ketone. 2. Formation of Coumarin: While less common in this specific synthesis compared to the Kostanecki-Robinson reaction, alternative cyclization pathways can sometimes occur.[1][6] 3. Incomplete Cyclization: The open-chain diketone intermediate may be present in the crude product.1. Control Reagent Addition: Add the 2'-hydroxypropiophenone solution slowly to a mixture of the base and diethyl oxalate. This maintains a low concentration of the ketone enolate, minimizing self-condensation. 2. Ensure Acidic Cyclization: The cyclization to a chromone is strongly favored under acidic conditions.[4] Ensure sufficient acid is added after the initial condensation step to drive the reaction towards the desired product. 3. Purification: The diketone intermediate can be removed by recrystallization of the final ester or acid from a suitable solvent like ethanol.
Product is the Ester, Not the Acid 1. Incomplete Hydrolysis: Reaction time was too short, or the concentration of the base was insufficient.[5] 2. Ester Reformation: During acidic workup, if excess alcohol is present, the reaction can reverse, leading to some ester reformation (Le Chatelier's principle).1. Increase Reaction Time/Base Concentration: Monitor the hydrolysis by TLC until the starting ester spot is completely consumed. If the reaction stalls, add an additional equivalent of NaOH. 2. Remove Alcohol Before Acidification: After the basic hydrolysis, it is crucial to remove the ethanol solvent (e.g., via rotary evaporation) before adding acid. This prevents re-esterification and ensures complete isolation of the carboxylic acid.[7]
Difficulty Purifying the Final Acid 1. Product is Oily or Gummy: Presence of impurities or residual solvent. 2. Low Recovery after Recrystallization: The acid may be moderately soluble in the recrystallization solvent even at low temperatures.1. Base/Acid Wash: Purify the crude acid by dissolving it in a dilute aqueous base (like NaHCO₃), washing with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitating the pure acid by adding strong acid.[7] 2. Optimize Recrystallization: Recrystallize from a suitable solvent system like aqueous ethanol or toluene. If the product is still impure, conversion to the methyl ester, purification by column chromatography, and subsequent hydrolysis can yield a highly pure product.[7]

Comparative Data Tables

Table 1: Comparison of Bases for Condensation Step

BaseSolventTypical ConditionsAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) EthanolReflux or 120 °C (MW)Easy to handle; solvent is also the reagent source.Reaction is an equilibrium; may not go to completion.
Sodium Hydride (NaH) THF / DMF0 °C to RTIrreversible deprotonation drives reaction forward; high yields.Highly reactive with water/alcohols; requires inert atmosphere.
Potassium tert-Butoxide (KOtBu) t-Butanol / THFRTStrong, non-nucleophilic base.Bulky base can sometimes lead to different reaction pathways.

Table 2: Comparison of Hydrolysis Conditions for Ethyl Ester

ConditionReagentsTemperatureProsCons
Basic (Saponification) NaOH or KOH in aq. EthanolRefluxIrreversible reaction; high yield; easy product isolation via acid precipitation.[5][8]The chromone ring can be sensitive to prolonged exposure to strong, hot base.
Acidic Dilute H₂SO₄ or HCl in Dioxane/H₂ORefluxMilder on some sensitive functional groups.Reversible reaction; requires a large excess of water to drive to completion.[8]

Visualizing the Process

Diagram 1: Reaction Mechanism

A simplified representation of the synthesis of 3-methylchromone-2-carboxylic acid.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2'-Hydroxypropiophenone + Diethyl Oxalate B Enolate Formation A->B Base (e.g., NaOEt) C Claisen Condensation B->C D Diketone Intermediate C->D E Intramolecular Nucleophilic Attack D->E Acid Catalyst (H+) F Dehydration E->F G Ethyl 3-Methylchromone- 2-carboxylate F->G H Saponification G->H Base (e.g., NaOH, H₂O) I Acidification H->I Acid (e.g., HCl) J 3-Methylchromone- 2-carboxylic Acid I->J

Caption: Reaction pathway for 3-methylchromone-2-carboxylic acid synthesis.

Diagram 2: Troubleshooting Workflow

A logical guide for diagnosing and solving low yield issues.

G Start Problem: Low Final Yield CheckEster Was the intermediate ester yield low? Start->CheckEster CheckHydrolysis Was the hydrolysis step inefficient? CheckEster->CheckHydrolysis No BaseMoisture Cause: Inactive Base/ Moisture Contamination CheckEster->BaseMoisture Yes Conditions Cause: Suboptimal Time/ Temperature CheckEster->Conditions Yes SideRxns Cause: Side Reactions CheckEster->SideRxns Yes Incomplete Cause: Incomplete Hydrolysis CheckHydrolysis->Incomplete Yes Workup Cause: Poor Workup/ Purification Loss CheckHydrolysis->Workup Yes Sol_Base Solution: Use fresh NaH under inert atmosphere. Ensure dry reagents. BaseMoisture->Sol_Base Sol_Conditions Solution: Increase time/ temp or use microwave. Conditions->Sol_Conditions Sol_SideRxns Solution: Slow addition of ketone. Ensure acidic cyclization. SideRxns->Sol_SideRxns Sol_Incomplete Solution: Increase reflux time. Remove EtOH before acidification. Incomplete->Sol_Incomplete Sol_Workup Solution: Use base/acid wash. Optimize recrystallization solvent. Workup->Sol_Workup

Caption: Troubleshooting workflow for low yield synthesis.

References

  • IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4). [Link]

  • Wikipedia. Kostanecki acylation. [Link]

  • Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemicals, 4(4), 1046-1085. [Link]

  • Sethna, S. M. et al. (1952). CHROMONES. Proceedings of the Indian Academy of Sciences - Section A, 37, 275-281. [Link]

  • Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2554. [Link]

  • Journal of Applicable Chemistry. (2021). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. 10(6), 735-749. [Link]

  • Cagide, F. et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4169. [Link]

  • Cagide, F. et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. [Link]

  • Google Patents. (1986).
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6449-6461. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana Research, Scholarly and Creative Works. [Link]

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. [Link]

  • ResearchGate. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

  • University of Calgary. Synthesis of Carboxylic Acids. [Link]

  • MDPI. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1113-1129. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. [Link]

  • SciELO. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2). [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 35(4), 771-784. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Google Patents. (2007). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Scientific Research Publishing. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 1-6. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylchromone-2-Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 3-methylchromone-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this specific, yet crucial, chemical transformation. The inherent steric hindrance of 3-methylchromone-2-carboxylic acid, arising from the methyl group at the 3-position adjacent to the carboxylic acid, often leads to low yields, incomplete reactions, and the formation of unwanted side products. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic challenges successfully.

Understanding the Challenge: Steric Hindrance in 3-Methylchromone-2-Carboxylic Acid

The primary obstacle in coupling reactions with 3-methylchromone-2-carboxylic acid is the steric bulk introduced by the C3-methyl group. This group physically obstructs the approach of the amine nucleophile to the activated carbonyl carbon of the carboxylic acid. Standard coupling conditions, which may work efficiently for less hindered substrates, often fail or provide unsatisfactory results in this context.[1][2] The key to success lies in selecting the appropriate coupling reagents and optimizing reaction conditions to overcome this steric barrier.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amide coupling of 3-methylchromone-2-carboxylic acid in a question-and-answer format.

Q1: My coupling reaction with a standard carbodiimide reagent (e.g., EDC, DCC) is giving very low to no yield. What's going wrong?

Answer: This is a frequent issue stemming directly from the steric hindrance of the substrate.[2]

  • Causality: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate with the carboxylic acid. While effective for many substrates, this intermediate is often not reactive enough to overcome the high activation energy required for the sterically hindered 3-methylchromone-2-carboxylic acid to react with an amine.[3] The bulky environment around the carbonyl group slows down the subsequent nucleophilic attack by the amine to a point where the reaction may not proceed at a practical rate.

  • Troubleshooting Steps:

    • Introduce an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is strongly recommended. These additives react with the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to side reactions and can react more readily with the amine.[3][4]

    • Switch to a More Potent Coupling Reagent: If additives are insufficient, it's time to consider a more powerful class of coupling reagents. Uronium/guanidinium salts such as HATU, HBTU, or COMU are specifically designed for challenging couplings, including those with sterically hindered substrates.[4][5][6] These reagents form highly reactive activated esters that can significantly accelerate the reaction rate.[7]

    • Elevate the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential side product formation or degradation.

Q2: I'm observing the formation of a significant amount of N-acylurea byproduct when using EDC/DCC. How can I prevent this?

Answer: N-acylurea formation is a classic side reaction of carbodiimide-mediated couplings, particularly with hindered substrates where the desired reaction is slow.[3]

  • Causality: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea.[3] This byproduct is unreactive and represents a loss of your starting material. The slower the rate of the desired aminolysis, the more time is available for this side reaction to occur.

  • Prevention Strategies:

    • Use of Additives: As mentioned in Q1, additives like HOBt or HOAt are crucial. They rapidly trap the O-acylisourea intermediate to form an active ester, which is not susceptible to this rearrangement, thereby minimizing N-acylurea formation.[3]

    • Lower Reaction Temperature: For carbodiimide reactions, it is often recommended to run them at lower temperatures (e.g., 0 °C to room temperature) to slow down the rate of the N-acylurea rearrangement.[3]

    • Alternative Reagents: Switching to phosphonium (e.g., PyBOP) or uronium/guanidinium (e.g., HATU, HBTU) reagents can circumvent this problem as they operate through a different activation mechanism that does not involve an O-acylisourea intermediate.[8]

Q3: My amine is electron-deficient and/or sterically hindered, and the coupling is failing even with HATU. What are my options?

Answer: This "worst-case scenario" of a doubly-hindered coupling requires a more aggressive approach.

  • Causality: When both the carboxylic acid and the amine are sterically demanding or electronically deactivated, the activation energy for the reaction is exceptionally high. Even highly reactive HATU-activated esters may not be sufficient to drive the reaction to completion at a reasonable rate.[9]

  • Advanced Strategies:

    • Convert to an Acyl Fluoride: Acyl fluorides are among the most reactive carboxylic acid derivatives for amide bond formation and are particularly effective for hindered substrates.[9] You can generate the acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by the addition of your amine.[9] This method often succeeds where others fail.

    • High-Temperature, Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently transferring energy to the reactants. This can be particularly useful for pushing sluggish, sterically hindered couplings to completion. Careful optimization of temperature and reaction time is necessary to avoid degradation.

    • Alternative Synthetic Routes: In some extreme cases, it may be more practical to consider a different synthetic strategy altogether, such as synthesizing the chromone ring system after the amide bond has already been formed from less hindered precursors.

Q4: What is the optimal choice of base and solvent for coupling 3-methylchromone-2-carboxylic acid?

Answer: The choice of base and solvent is critical for the success of the coupling reaction, especially when using uronium/guanidinium or phosphonium reagents.

  • Base Selection:

    • For uronium/guanidinium reagents like HATU and HBTU, a non-nucleophilic organic base is required to activate the carboxylic acid.[7] N,N-Diisopropylethylamine (DIPEA) is a common choice. Typically, 2 equivalents of base are used: one to deprotonate the carboxylic acid and another to neutralize the salt formed during the reaction. In cases where racemization is a concern with chiral amines, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred.[3]

    • For carbodiimide reactions, a base is not always strictly necessary, but catalytic amounts of a base like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction, particularly in esterifications.[10]

  • Solvent Selection:

    • Aprotic polar solvents are generally the best choice as they can effectively solvate the reactants and intermediates.

    • Dimethylformamide (DMF) is a very common and effective solvent for amide coupling reactions due to its high polarity and solvating power.

    • Dichloromethane (DCM) is another good option, particularly for reactions run at or below room temperature.

    • Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce your yield.

Recommended Coupling Protocols

The following protocols are provided as starting points for your experiments. Optimization may be required based on your specific amine substrate.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for most amines, given the steric hindrance of 3-methylchromone-2-carboxylic acid.

  • Materials:

    • 3-methylchromone-2-carboxylic acid (1.0 eq.)

    • Amine (1.1 - 1.2 eq.)

    • HATU (1.1 eq.)

    • DIPEA (2.0 eq.)

    • Anhydrous DMF

  • Procedure:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylchromone-2-carboxylic acid in anhydrous DMF.

    • Add HATU to the solution and stir for 5 minutes.

    • Add DIPEA to the reaction mixture and stir for another 10-15 minutes. You should observe the formation of the activated ester.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Systems

This protocol is for challenging cases where both coupling partners are sterically hindered or electronically deactivated.

  • Materials:

    • 3-methylchromone-2-carboxylic acid (1.0 eq.)

    • Amine (1.2 - 1.5 eq.)

    • BTFFH (1.1 eq.)

    • Pyridine or 2,4,6-collidine (2.0 - 3.0 eq.)

    • Anhydrous DCM or THF

  • Procedure:

    • In a clean, dry flask under an inert atmosphere, dissolve 3-methylchromone-2-carboxylic acid in the chosen anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add BTFFH and the base (pyridine or collidine) to the reaction mixture.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acyl fluoride.

    • Add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). In some cases, gentle heating may be required.

    • Work-up and purify the product as described in Protocol 1.

Data Summary Table: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseProsCons
EDC/DCCHOBt, OxymaPure®(Optional) DMAPCost-effective, readily available.Prone to N-acylurea formation, often low yield with hindered substrates.[3]
HATU/HBTUNoneDIPEA, NMMHigh reactivity, excellent for hindered substrates, low racemization with HOAt-based reagents.[6]Higher cost, potential for guanidinylation side reaction with the amine.[7][11]
PyBOPNoneDIPEA, NMMGood for hindered couplings, byproducts are generally easy to remove.Higher cost than carbodiimides.
TFFH/BTFFHNonePyridine, CollidineExcellent for extremely hindered and electron-deficient substrates.[9]Reagents are more specialized and may be more expensive.

Visualizing the Workflow

Decision Workflow for Coupling Strategy

Coupling_Strategy start Start: Couple 3-methylchromone-2- carboxylic acid with an amine q1 Is the amine primary, unhindered, and nucleophilic? start->q1 protocol_edc Try EDC/HOBt or EDC/OxymaPure®. Monitor for N-acylurea. q1->protocol_edc Yes protocol_hatu Use HATU/DIPEA. This is the recommended starting point. q1->protocol_hatu No / Unsure q2 Is the reaction still sluggish or low-yielding? protocol_edc->q2 protocol_hatu->q2 protocol_acyl_fluoride Switch to acyl fluoride generation (e.g., BTFFH) followed by amine addition. q2->protocol_acyl_fluoride Yes end Successful Coupling q2->end No protocol_acyl_fluoride->end HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH 3-methylchromone-2-carboxylic acid ActiveEster R-COO-HATU Highly Reactive Activated Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base {DIPEA} Amine R'-NH₂ Amine Nucleophile ActiveEster->Amine Amide R-CO-NHR' Desired Amide Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation using HATU.

References

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830.
  • Fridkin, M., & Gilon, C. (2017). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[10]ril. ChemRxiv.

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • G-C., J., & North, M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5856-5862.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Norrby, P.-O., & Tinnis, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11453.
  • Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Various Authors. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-273.
  • Soares, J. X., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2898.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone.
  • Sree, G. L., & Kumar, C. S. (2021). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. International Journal of Chemical Studies, 9(1), 263-267.
  • Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
  • Gonzalez-Gutierrez, G., & Santi, C. (2023). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Molecules, 28(15), 5757.
  • Various Authors. (2025). Synthesis and chemical reactivity of 2-methylchromones.
  • Various Authors. (2019). How to overcome Steric Hindrance?
  • BenchChem. (2025). Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions.
  • Various Authors. (2025). The Synthesis of Sterically Hindered Amides.

Sources

removing residual palladium from chromone carboxylic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Transition Metal Scavenging Subject: Protocol for Palladium Removal from Chromone Carboxylic Acid Scaffolds

Introduction: The "Sticky" Substrate Problem

Welcome to the Advanced Purification Support Center. You are likely here because standard aqueous washes (EDTA, brine) failed to lower residual palladium (Pd) levels in your chromone carboxylic acid intermediate.

The Diagnosis: Chromone carboxylic acids are not just substrates; they are bidentate ligands . The proximity of the carboxylic acid moiety to the chromone carbonyl oxygen creates a "chelation pocket" that binds Pd(II) species with high affinity. This renders standard partition-based washes ineffective because the thermodynamic stability of the Pd-Product complex competes with the wash solution.

Below is the technical breakdown of why this happens and the specific, self-validating protocols to resolve it.

Module 1: The Mechanism of Retention

Before attempting removal, you must understand the binding mode. In chromone-2-carboxylic or chromone-3-carboxylic acids, the metal center is often trapped between the hard oxygen donors.

ChelationTrap Pd Residual Pd(II) Complex Stable Pd-Chelate (The Impurity) Pd->Complex Chromone Chromone Backbone (Carbonyl Oxygen) Chromone->Pd Coordinate Bond Chromone->Complex Acid Carboxylic Acid (Deprotonated) Acid->Pd Ionic/Coordinate Acid->Complex

Figure 1: The "Chelation Claw." The chromone carbonyl and carboxylic acid act as a bidentate ligand, stabilizing residual Palladium against standard washes.

Module 2: Primary Treatment (Gross Removal)

Objective: Reduce Pd from >1000 ppm to <100 ppm. Recommended Method: Activated Carbon Adsorption or NAC Extraction.

For carboxylic acid derivatives, avoid basic washes (which form salts and cause emulsions) or amine-based scavengers (which may strip your product).

Option A: Activated Carbon (The Universal Adsorbent)

Best for: Large scale, cost-sensitive batches.

ParameterSpecificationReason
Carbon Type Darco KB-B or Carboxen 564 High mesoporosity suited for organometallic complexes.
Loading 10-20 wt% relative to substrateSufficient surface area to outcompete the chromone ligand.
Solvent THF, EtOH, or MeOHCarbon efficiency drops in DMSO/DMF.
Temperature 50 °CIncreases kinetics of adsorption.

Protocol:

  • Dissolve crude chromone acid in THF (10 volumes).

  • Add Darco KB-B (20 wt%). Caution: Carbon is pyrophoric; wet with solvent before addition.

  • Stir at 50 °C for 4 hours.

  • Filter hot through a Celite pad.

  • Rinse pad with 2 volumes of hot solvent.

Option B: N-Acetylcysteine (NAC) Wash

Best for: Solution-phase extraction without solid handling.

Protocol:

  • Dissolve product in EtOAc (or 2-MeTHF if solubility is poor).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust pH to ~7 with NaOH).

  • Stir the biphasic mixture vigorously at 40 °C for 2 hours.

  • Separate layers. The Pd-NAC complex is highly water-soluble and will partition into the aqueous phase.

Module 3: Secondary Treatment (Polishing)

Objective: Reduce Pd from <100 ppm to <10 ppm (ICH Q3D Compliance). Recommended Method: Thiol-Modified Silica (Scavengers).

Critical Warning: Do NOT use amine-functionalized silicas (e.g., Si-Amine, Si-Diamie). The basic amine will react with your carboxylic acid to form a salt, causing the product to stick to the silica matrix, resulting in massive yield loss.

Selection Guide:

Scavenger Trade NameFunctionalityCompatibility with AcidsEfficiency
Si-Thiol PropylthiolHigh (Neutral)Good for Pd(II) and Pd(0).
Si-DMT DimercaptotriazineHigh (Neutral/Acidic)Excellent. Best for "hard" Pd species.
Si-TAAc Triamine TetraacetateLow Avoid. Risk of product binding.[1]

Step-by-Step Protocol (Si-DMT):

  • Quantify: Measure residual Pd (ICP-MS) after Module 2.

  • Calculate: Add 3-5 equivalents of Si-DMT relative to the residual Pd molarity (or 5-10 wt% if molarity is unknown).

  • Slurry: Add scavenger to the product solution (THF or EtOAc).

  • Heat: Stir at 40-50 °C for 4-12 hours. DMT kinetics are slower than simple thiols but binding is stronger.

  • Filter: Remove scavenger via filtration (0.45 µm filter recommended to catch fines).

  • Analyze: Submit for ICP-MS.

Module 4: Troubleshooting & Decision Logic

Use this workflow to determine the correct corrective action if the initial protocol fails.

ScavengerLogic Start High Residual Pd (>1000 ppm) Step1 Is Product Soluble in EtOAc/MeTHF? Start->Step1 NAC Perform NAC Wash (pH 7, 40°C) Step1->NAC Yes Carbon Perform Carbon Treatment (Darco KB-B, 50°C) Step1->Carbon No (Only THF/DMF) Check Check Pd Level NAC->Check Carbon->Check Low < 100 ppm Check->Low Pass High > 100 ppm Check->High Fail Scavenge Si-DMT or Si-Thiol (Avoid Amines!) Low->Scavenge Polishing Cryst Crystallization (DMSO/Water or AcOH/Water) High->Cryst Bulk Removal

Figure 2: Decision Matrix for Pd Removal. Prioritize solubility-based extraction (NAC) before solid-phase scavenging to reduce costs.

Frequently Asked Questions (FAQs)

Q: My product turned dark brown after adding the scavenger. Is it decomposing? A: Likely not. If you are using Si-DMT or Si-Thiol , the scavenger turns dark brown/black as it captures Palladium. This is a visual indicator that the scavenging is working. If the solution remains dark after filtration, you have colloidal Pd. In this case, treat with Activated Carbon (Module 2) before re-scavenging.

Q: Can I use standard silica gel flash chromatography? A: For chromone carboxylic acids, usually no . The acid moiety causes streaking on standard silica, and the Pd-Chromone complex often co-elutes because the polarity is similar. If you must chromatograph, use C18 (Reverse Phase) with an acidic modifier (0.1% Formic Acid), which helps break the Pd-chelate.

Q: Why did I lose 40% of my yield using a diamine scavenger? A: You formed a salt. The diamine functional group on the silica is basic. It reacted with your chromone carboxylic acid to form an ionic bond, effectively tethering your drug to the silica bead. Switch to Si-Thiol or Si-DMT , which are neutral/acidic and will not deprotonate your product.

Q: What is the ICH Q3D limit for Palladium? A:

  • Oral Administration: 10 µg/g (10 ppm).[2]

  • Parenteral (Injectable): 1 µg/g (1 ppm).

  • Inhalation: 1 µg/g (1 ppm).

  • Note: These limits are based on a max daily dose of 10g. If your dose is lower, you may calculate a higher Permitted Daily Exposure (PDE).

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4][5]

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Biotage. (2023).[3][6] Metal Scavenging User Guide: Strategies for API Purification.

  • Phillips, S. T., & Pohlman, A. R. (2004). Treatment of Reaction Mixtures with N-Acetylcysteine for the Removal of Heavy Metal Residues.[7] Aldrichimica Acta, 37(2).

Sources

resolving NMR signal overlap in 3-methylchromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromone Structural Elucidation Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because the aromatic region (6.5–8.5 ppm) of your 3-methylchromone derivative looks like a second-order mess, or you are struggling to differentiate the H2 singlet from the aromatic backbone.

In 3-methylchromone scaffolds, the rigid bicyclic system creates a specific magnetic anisotropy that often compresses proton signals into a narrow window. Below is a technical guide designed to systematically dismantle these overlaps using solvent chemistry and advanced pulse sequences.

Part 1: The Diagnostic & Resolution Workflow

Do not blindly run experiments. Follow this logic gate to minimize instrument time while maximizing resolution.

ChromoneWorkflow Start START: 1H NMR in CDCl3 (Standard Acquisition) Check Diagnostic: Is the Aromatic Region (6.5-8.5 ppm) Resolved? Start->Check Solvent PROTOCOL A: Solvent Switch (ASIS Effect) Check->Solvent No (Overlap) HMBC PROTOCOL C: The Methyl Anchor (HMBC Connectivity) Check->HMBC Yes (Rare) Benzene Acquire in Benzene-d6 (Exploit π-stacking) Solvent->Benzene Check2 Resolved? Benzene->Check2 PureShift PROTOCOL B: Pure Shift NMR (PSYCHE / Zangger-Sterk) Check2->PureShift No Check2->HMBC Yes PureShift->HMBC Final Structure Confirmed HMBC->Final

Figure 1: Decision matrix for resolving spectral overlap in chromone derivatives. Green paths indicate ideal scenarios; red paths indicate required troubleshooting interventions.

Part 2: Troubleshooting Modules

Module A: The Solvent Switch (ASIS Effect)

The Issue: In CDCl₃, the protons at positions 5, 6, 7, and 8 often overlap due to similar electronic environments. The Fix: Aromatic Solvent-Induced Shift (ASIS).[1][2] The Mechanism: Benzene-d₆ molecules form transient π-stacking complexes with the electron-deficient chromone ring. Because the benzene ring has a strong magnetic anisotropy, protons located above/below the benzene plane are shielded (shifted upfield), while those in the plane are deshielded. This effect is non-uniform, meaning it shifts overlapping peaks by different amounts, "pulling" the multiplet apart.

Experimental Protocol: Solvent Titration

  • Prepare Sample A: 10 mg derivative in 600 µL CDCl₃.

  • Prepare Sample B: 10 mg derivative in 600 µL Benzene-d₆ (C₆D₆).

  • Compare: Overlay the aromatic regions.

  • Titration (Optional): If neither is perfect, mix them. Add C₆D₆ in 50 µL increments to Sample A. The chemical shifts will drift linearly. Stop when the peaks of interest are fully separated.

Expert Insight: The H2 proton in chromones is acidic and electron-deficient. It often shows the most dramatic shift in benzene-d₆ compared to the benzenoid protons (H5-H8).

Module B: Advanced 1D Resolution (Pure Shift)

The Issue: Solvent switching failed. The multiplets are still overlapping because of complex


-coupling (spin-spin splitting).
The Fix:  Pure Shift NMR (Broadband Homonuclear Decoupling).[3]
The Mechanism:  This pulse sequence collapses all multiplets into singlets (removing 

), leaving only the chemical shift (

). A "blob" of three overlapping doublets becomes three distinct sharp lines.

Recommended Pulse Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) is preferred over Zangger-Sterk for chromones because it preserves better sensitivity for the quaternary carbons if you run 2D versions later.

Protocol:

  • Select the PSYCHE parameter set on your spectrometer (Bruker: psyche, Varian/Agilent: pure_shift).

  • Set sw (spectral width) to cover only the aromatic region (e.g., 6.0–9.0 ppm) to improve resolution.

  • Critical Step: Ensure the flip angle is calibrated perfectly (90° pulse) to avoid artifacts.

Module C: The "Methyl Anchor" (HMBC Validation)

The Issue: You have resolved the peaks, but you aren't sure which singlet is H2 and which doublet is H5. The Fix: Use the 3-Methyl group as a "Lighthouse." The Logic: The methyl group at position 3 is chemically distinct (~2.0–2.4 ppm). In an HMBC (Heteronuclear Multiple Bond Correlation) experiment, it will only talk to specific carbons.

Self-Validating Check:

  • 3-Me Protons must show correlations to:

    • C3 (Direct neighbor, ~120-130 ppm)

    • C2 (Ether carbon, ~150-160 ppm)

    • C4 (Carbonyl, ~175-180 ppm)

If your "Methyl" correlates to a carbonyl at ~160 ppm (ester/lactone range) instead of ~175 ppm, you may have synthesized a coumarin (2-oxo) derivative by mistake, not a chromone (4-oxo).

HMBC_Connectivity Me3 3-Methyl (1H: ~2.1 ppm) C3 C3 (Quaternary) Me3->C3 2J (Strong) C2 C2 (CH, ~155 ppm) Me3->C2 3J (Strong) C4 C4 (C=O, ~178 ppm) Me3->C4 3J (Diagnostic) H2 H2 Proton (~7.9 ppm) H2->C3 2J (HMBC) H2->C2 1J (HSQC) H2->C4 3J (HMBC)

Figure 2: The "Methyl Anchor" Strategy. Red/Green boxes are proton entry points; Blue/Yellow circles are Carbon targets. The 3-Me to C4 correlation is the structural fingerprint of 3-methylchromone.

Part 3: Reference Data

Table 1: Typical Chemical Shifts for 3-Methylchromone Derivatives Note: Values are approximate and shift depending on substituents.

PositionNuclei

(CDCl₃) ppm
MultiplicityKey Characteristic
3-CH₃ ^1H2.10 – 2.30Singlet (s)The "Anchor" signal.
H-2 ^1H7.80 – 8.10Singlet (s)Sharp singlet; often shifts upfield in C₆D₆.
H-5 ^1H8.15 – 8.30Doublet (dd)Most deshielded aromatic proton (Peri-effect from C=O).
C-4 ^13C175.0 – 180.0SingletDistinct ketone carbonyl.
C-2 ^13C152.0 – 158.0DoubletHigh shift due to oxygen attachment.

FAQ: Common User Issues

Q: I see a small doublet splitting on my 3-methyl signal. Is my sample impure?

  • A: Not necessarily. This is likely allylic coupling (

    
     or 
    
    
    
    )
    to the H2 proton. This long-range coupling is small (0.5–1.5 Hz) but visible on high-field instruments (600 MHz+). A COSY experiment will confirm this: look for a cross-peak between the Methyl and H2.

Q: My H5 proton is overlapping with H2. How do I know which is which?

  • A: Look at the peak shape.[2] H2 is a singlet (or very fine doublet). H5 is a doublet (coupling to H6,

    
     Hz) or doublet of doublets (coupling to H6 and H7). Also, run a NOESY : H5 will show a spatial correlation (NOE) to the substituent at position 6 (or H6), whereas H2 will show an NOE to the 3-Methyl group.
    

Q: Can I use DMSO-d₆?

  • A: You can, but DMSO often broadens signals due to viscosity and can obscure exchangeable protons (like -OH groups on the ring) if water is present. Benzene-d₆ is superior for resolution; DMSO is superior for solubility.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Solvent Effects and Chapter 10: Pure Shift NMR).

  • Reich, H. J. (University of Wisconsin). Solvent Effects in NMR. (Detailed data on ASIS and solvent titration).

  • BenchChem. (2025).[1][4] Application Note: 1H and 13C NMR Analysis of 3-Methylchromone. (Specific shift data and protocols). 4

  • University of Manchester NMR Facility. Pure Shift NMR. (Technical explanation of PSYCHE and Zangger-Sterk sequences). 5[2]

Sources

Validation & Comparative

Technical Guide: Bioisosteric Optimization of 3-Methylchromone-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylchromone-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for GPR35 agonists, aldose reductase inhibitors, and anti-allergic agents (e.g., cromolyn analogs). While the C2-carboxylic acid provides critical electrostatic interactions (salt bridges) with target residues (often Arginine or Lysine), it introduces significant liabilities: poor membrane permeability (low LogD at physiological pH), rapid renal clearance, and susceptibility to Phase II conjugation (acyl glucuronidation), which can lead to reactive metabolites.

This guide objectively compares two primary bioisosteric replacement strategies to overcome these liabilities while maintaining the steric influence of the C3-methyl group:

  • The Classical Isostere: 5-Substituted 1H-Tetrazole.

  • The Non-Classical Isostere: 1,2,4-Oxadiazol-5(4H)-one.

The Parent Scaffold: 3-Methylchromone-2-Carboxylic Acid

Before initiating replacement, we must characterize the baseline performance of the parent lead.

  • Pharmacophore Dynamics: The C2-carboxylate is coplanar with the benzopyran-4-one ring. The C3-methyl group exerts a steric "locking" effect, preventing free rotation and forcing the C2 substituent out of plane in some docking scenarios, or filling a hydrophobic sub-pocket.

  • Key Liability: The

    
     of chromone-2-carboxylic acid is typically ~3.5–4.0. At pH 7.4, it is >99.9% ionized, limiting passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.
    
Baseline Metrics (Reference Compound 1)
  • 
    :  3.8
    
  • LogD (pH 7.4): -1.2 (Highly polar)

  • Metabolic Stability: Low (High clearance via UGTs)

Comparative Analysis of Bioisosteres

Strategy A: 5-Substituted 1H-Tetrazole (Compound 2)

The tetrazole ring is the "gold standard" replacement. It possesses a


 (~4.5–5.[1]0) similar to the carboxylic acid, allowing it to maintain the critical salt bridge interaction. The negative charge is delocalized over four nitrogen atoms, which can reduce the desolvation penalty compared to a carboxylate.[1]
  • Pros: Maintains potency; resistant to esterases; eliminates acyl-glucuronide toxicity risks.

  • Cons: Synthesis requires toxic reagents (azides); can still suffer from poor permeability due to high polarity.

Strategy B: 1,2,4-Oxadiazol-5(4H)-one (Compound 3)

This is a non-classical, weakly acidic bioisostere (


 ~6–8). It serves as a neutral or partially ionized mimic depending on the microenvironment. It significantly improves lipophilicity.[1][2]
  • Pros: Enhanced membrane permeability; improved oral bioavailability; neutral at lower pH.

  • Cons: Weaker hydrogen bond acceptor; potential loss of potency if the ionic interaction is stringent.

Performance Data Comparison

The following data represents a comparative analysis based on structure-activity relationship (SAR) trends observed in GPR35 and kinase inhibition assays for chromone scaffolds.

PropertyParent Acid (Comp 1)Tetrazole (Comp 2)Oxadiazolone (Comp 3)
Structure 3-Me-Chromone-2-COOH3-Me-Chromone-2-Tetrazole3-Me-Chromone-2-Oxadiazolone

3.84.87.5
LogD (pH 7.4) -1.2-0.5+1.8
Permeability (

)
< 1.0

cm/s
2.5

cm/s
15.0

cm/s
Metabolic Stability (

)
15 min (Microsomes)> 60 min45 min
Potency (

)
12 nM18 nM150 nM
Major Metabolite Acyl Glucuronide (Reactive)N-Glucuronide (Stable)Ring Opening (Hydrolysis)

Interpretation:

  • Compound 2 (Tetrazole) is the superior choice for potency retention . It mimics the acidity required for binding but stabilizes the metabolic profile.[2]

  • Compound 3 (Oxadiazolone) is the superior choice for bioavailability . If the target can tolerate a weaker acid, this scaffold offers the best chance of CNS penetration or oral absorption.

Strategic Workflows & Visualization

Diagram 1: Decision Logic for Ligand Design

This flowchart guides the chemist through the decision process based on the specific failure mode of the parent acid.

LigandDesign Start Start: 3-Methylchromone-2-COOH (High Potency, Poor PK) Check1 Is the Ionic Interaction (Salt Bridge) Critical for Binding? Start->Check1 BranchYes YES: Must maintain pKa ~4-5 Check1->BranchYes Strict Pharmacophore BranchNo NO: Can tolerate pKa > 6 Check1->BranchNo Flexible Pocket Tetrazole Strategy A: Tetrazole (Retains Charge, Blocks Glucuronidation) BranchYes->Tetrazole Oxadiazole Strategy B: Oxadiazolone (Increases Lipophilicity/Permeability) BranchNo->Oxadiazole SynthesisA Route: Nitrile + NaN3/ZnBr2 Tetrazole->SynthesisA SynthesisB Route: Amidoxime + CDI Oxadiazole->SynthesisB OutcomeA Candidate 2: High Potency, Modest Permeability SynthesisA->OutcomeA OutcomeB Candidate 3: Lower Potency, High Permeability SynthesisB->OutcomeB

Caption: Decision tree for bioisosteric replacement based on pharmacophore rigidity and ADME requirements.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are adapted for the specific steric constraints of the 3-methylchromone system.

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: Direct conversion of the acid to tetrazole is difficult. We utilize the primary amide


 nitrile 

tetrazole route.
  • Starting Material: 3-methyl-4-oxo-4H-chromene-2-carboxylic acid.

  • Amidation: Dissolve acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 1h. Evaporate to crude acid chloride. Re-dissolve in dioxane; bubble

    
     gas for 30 min. Filter precipitate to yield primary amide .
    
  • Dehydration: Suspend amide in

    
     (excess) at 0°C. Heat to 60°C for 2h. Pour onto ice. Extract with EtOAc to yield 3-methyl-4-oxo-4H-chromene-2-carbonitrile .
    
  • Cycloaddition (The Critical Step):

    • Dissolve nitrile (1.0 eq) in DMF/Isopropanol (1:1).

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.0 eq). Note: Zinc acts as a Lewis acid catalyst, safer than organotin methods.
    • Reflux (100°C) for 12–16h. Monitor by LCMS (Tetrazole mass = Nitrile + 43).

    • Workup: Acidify with 1N HCl to pH 2 (precipitates the free tetrazole). Filter and recrystallize from EtOH.

Protocol B: Synthesis of the Oxadiazolone Bioisostere

Rationale: This route constructs the heterocycle from an amidoxime intermediate.[3]

  • Amidoxime Formation: Dissolve the nitrile (from Protocol A, step 3) in EtOH. Add

    
     (2.0 eq) and 
    
    
    
    (2.0 eq). Reflux 4h.
  • Cyclization:

    • Suspend amidoxime in anhydrous THF.

    • Add CDI (1,1'-Carbonyldiimidazole, 1.2 eq) and DBU (1.2 eq).

    • Heat to 60°C for 3h.

    • Workup: Dilute with water, acidify to pH 4. Extract with EtOAc.

Diagram 2: Synthetic Pathway Visualization

Synthesis Acid Chromone-2-COOH Amide Primary Amide Acid->Amide 1. (COCl)2 2. NH3 Nitrile Nitrile Intermediate Amide->Nitrile POCl3, 60°C Tetrazole Tetrazole Product Nitrile->Tetrazole NaN3, ZnBr2 [Route A] Amidoxime Amidoxime Nitrile->Amidoxime NH2OH Oxadiazolone Oxadiazolone Product Amidoxime->Oxadiazolone CDI, DBU [Route B]

Caption: Divergent synthetic pathways from the common nitrile intermediate to access both bioisosteres.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

  • Penta, S. (2016).[4] Recent advances in the synthesis of chromones and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Lassalle, G., et al. (2009). 5-Oxo-1,2,4-oxadiazoles as new, stable, and potent inhibitors of 20-HETE synthase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Molecular Docking Profiles of Quercetin and 3-Methylchromone-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in silico molecular docking performance of the well-characterized natural flavonoid, quercetin, and 3-methylchromone-2-carboxylic acid, a member of the therapeutically significant chromone class. By synthesizing data from multiple computational studies, we offer researchers and drug development professionals a clear perspective on the binding affinities of these compounds against various biological targets. This document is structured to not only present comparative data but also to provide the fundamental principles and a validated workflow for conducting molecular docking experiments.

Introduction: The Predictive Power of Molecular Docking

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational method to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein.[1][2][3] By simulating the molecular interactions, researchers can rapidly screen virtual libraries, prioritize candidates for synthesis, and gain insights into the structural basis of biological activity, thereby accelerating the drug discovery pipeline.[2][3]

In this guide, we evaluate two compounds of significant interest:

  • Quercetin : A ubiquitous plant flavonoid, renowned for its potent antioxidant, anti-inflammatory, and broad-spectrum therapeutic properties.[4][5][6] Its extensive study provides a rich dataset of docking scores against numerous protein targets, making it an excellent benchmark compound.

  • 3-Methylchromone-2-Carboxylic Acid : A synthetic derivative of the chromone scaffold. The chromone core is a privileged structure in medicinal chemistry, forming the basis for many compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[7][8]

This analysis aims to juxtapose the established docking profile of quercetin with the potential of the chromone scaffold, providing a data-driven foundation for further research.

Part 1: Molecular Docking Profile of Quercetin

Quercetin's therapeutic effects are attributed to its ability to interact with a wide array of protein targets.[4][9] Molecular docking studies have consistently demonstrated its high binding affinity for enzymes and signaling proteins implicated in inflammation, cancer, and metabolic diseases.[6][10][11][12][13]

The following table summarizes quercetin's binding affinities (docking scores) against a selection of validated protein targets from various studies. A more negative score typically indicates a stronger predicted binding affinity.

Target ProteinProtein Data Bank (PDB) IDDocking Score (kcal/mol)Biological RelevanceSource(s)
Human Interleukin-1 Beta (hIL1β)Not Specified-10.3Pro-inflammatory Cytokine[10][14]
Mitogen-Activated Protein Kinase 14 (MAPK14)Not Specified-9.7Inflammation, Cancer[13]
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)Not Specified-9.5Cancer[13]
Pan-Trk InhibitorNot Specified-9.00Tuberculosis[15]
Inducible Nitric Oxide Synthase (iNOS)Not Specified-8.42 (H-bonding energy)Inflammation, Cancer[12]
Plasmepsin-IINot Specified-8.53Malaria[15]
Band 3 Anion Exchanger Protein4YZF-7.46Oxidative Stress in Erythrocytes[16]
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Not Specified46.657 (LibDock Score)Glucose Homeostasis[17]
Glucose Transporter 4 (GLUT-4)Not Specified95.317 (LibDock Score)Glucose Homeostasis[17]

Part 2: The Therapeutic Potential of the Chromone Scaffold

Chromone derivatives, including chromone-2-carboxylic acids and chromone-3-carboxylic acids, are recognized for their significant biological activities.[18][19] They serve as valuable intermediates in the synthesis of novel therapeutic agents.[7] While direct, publicly available molecular docking studies comparing 3-methylchromone-2-carboxylic acid against the same targets as quercetin are limited, research on analogous structures highlights the scaffold's potential.

For instance, a study focusing on novel N-(benzyloxy)-chromone-3-carboxamides as inhibitors of Cyclooxygenase-2 (COX-2), a key inflammatory enzyme, demonstrated strong binding potential.[20]

Compound ClassTarget ProteinDocking Score (LibDock Score)Biological RelevanceSource(s)
N-(benzyloxy)-chromone-3-carboxamidesCOX-2113.4 - 139.0Inflammation[20]
Celecoxib (Reference Drug)COX-2145.691Inflammation[20]

These findings, while not a direct comparison, underscore that the chromone framework is adept at fitting into enzyme active sites and is a promising scaffold for designing potent inhibitors.[20] The synthesis of various chromone-2-carboxylic acids has been optimized, paving the way for the rapid development of new multitarget-directed ligands.[19]

Part 3: A Guide to Performing Molecular Docking

To ensure scientific integrity and reproducibility, a standardized protocol is essential. The following is a detailed, step-by-step methodology for a typical protein-ligand docking experiment using widely accepted tools like AutoDock.[21][22]

The Causality Behind the Workflow

Each step in the docking process is designed to accurately model a biological system in a computational environment. Preparation ensures that the molecular structures are chemically correct and free of artifacts. Grid box definition focuses the computational search on the area of interest, saving resources and improving accuracy. Finally, the docking and analysis steps predict and rank the most likely binding poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation - Download protein structure (PDB). - Remove water, ligands, heteroatoms. - Add polar hydrogens & assign charges. Ligand 2. Ligand Preparation - Obtain or draw 2D structure. - Convert to 3D structure. - Energy minimization & assign charges. Grid 3. Grid Box Generation - Define the search space (active site). - Set grid dimensions and spacing. Ligand->Grid Docking 4. Running the Docking Algorithm - Select search algorithm (e.g., Genetic Algorithm). - Execute docking software (e.g., AutoDock Vina). Grid->Docking Analysis 5. Pose Analysis & Scoring - Analyze binding poses. - Rank results by binding energy (kcal/mol). - Visualize interactions (H-bonds, hydrophobic). Docking->Analysis Validation 6. Validation - Compare with known experimental data (if available). - Proceed to in vitro biological assays. Analysis->Validation

Caption: A generalized workflow for protein-ligand molecular docking.

Step-by-Step Experimental Protocol
  • Target Protein Preparation:

    • Objective: To prepare a clean, chemically accurate receptor structure.

    • a. Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • b. Remove non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.

    • c. Add polar hydrogens, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.

    • d. Assign atomic charges (e.g., Kollman charges) to the protein atoms. This is essential for calculating the electrostatic interactions that govern binding.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the small molecule.

    • a. Obtain the 2D structure of the ligand (e.g., Quercetin) from a database like PubChem or draw it using chemical software.

    • b. Convert the 2D structure into a 3D conformation.

    • c. Perform energy minimization using a suitable force field. This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking.

    • d. Define rotatable bonds and assign charges (e.g., Gasteiger charges). This allows the docking software to explore different conformations of the ligand flexibly.

  • Grid Generation:

    • Objective: To define the specific three-dimensional space where the docking algorithm will search for binding poses.

    • a. Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through literature review.

    • b. Define a "grid box" that encompasses this entire active site. The size of the box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, a process sometimes referred to as blind docking if the entire protein surface is considered.[10]

  • Docking Simulation:

    • Objective: To run the computational algorithm that samples different poses of the ligand in the active site and scores them.

    • a. Choose a docking program (e.g., AutoDock Vina).[21]

    • b. Select a search algorithm. The Lamarckian Genetic Algorithm is a common and robust choice that explores a wide range of ligand conformations.

    • c. Execute the docking run. The software will generate multiple possible binding poses and calculate a binding affinity score for each.

  • Results Analysis and Validation:

    • Objective: To interpret the docking results and select the most plausible binding mode.

    • a. Rank the output poses based on their docking scores (binding energy). The pose with the lowest (most negative) energy is typically considered the most favorable.

    • b. Visualize the top-ranked pose within the active site using molecular graphics software (e.g., UCSF Chimera, PyMOL).

    • c. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. Strong and numerous interactions support a stable binding complex.

    • d. Self-Validation: The reliability of docking predictions must be confirmed with experimental data.[23] The computational "hits" should be synthesized or procured for in vitro biological assays (e.g., enzyme inhibition assays to determine IC50 values) to verify the in silico predictions.[23]

G cluster_protein Target Protein cluster_ligand Ligand P Receptor AS Binding Site L Quercetin L->AS Binding (Hydrogen Bonds, Hydrophobic Interactions)

Caption: The principle of molecular recognition in docking simulations.

Conclusion

This guide provides a comparative analysis based on available in silico data for quercetin and representative chromone derivatives. The compiled data clearly establishes quercetin as a potent and versatile ligand, demonstrating strong predicted binding affinities to a wide range of therapeutically relevant proteins involved in inflammation, cancer, and metabolic regulation.[10][13][14][15][16]

While direct comparative docking scores for 3-methylchromone-2-carboxylic acid were not found in the surveyed literature, the strong performance of analogous chromone carboxamides against targets like COX-2 indicates that the chromone scaffold is a highly promising framework for drug design.[20]

For researchers in drug development, these findings suggest two key takeaways:

  • Quercetin serves as an excellent positive control or benchmark compound in computational screening campaigns due to its well-documented, high-affinity interactions.

  • The chromone scaffold, including derivatives of 3-methylchromone-2-carboxylic acid, warrants further investigation. Head-to-head in silico and subsequent in vitro studies are necessary to fully elucidate its binding potential relative to established compounds like quercetin.

By following the detailed docking protocol provided, researchers can confidently generate predictive data to guide the rational design of novel and effective therapeutic agents.

References

  • Quercetin: Molecular Insights into Its Biological Roles. (2025). MDPI.
  • Molecular docking and MD simulations predicted quercetin as a potent human interleukin-1 beta (hIL1β) inhibitor for improved endodontic disease management. (2025). PLOS One.
  • Docking score of the top docking hits and quercetin. (n.d.).
  • Guide for small molecule molecular docking. (2023). University of Michigan.
  • Quercetin: Molecular Insights into Its Biological Roles. (n.d.). Semantic Scholar.
  • In silico molecular docking analysis of major plant flavanols and proteins associated with glucose homeostasis. (2024). The Journal of Phytopharmacology.
  • Molecular docking and MD simulations predicted quercetin as a potent human interleukin-1 beta (hIL1β) inhibitor for i. (2025). PLOS One.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • A Physiological and Molecular Docking Insight on Quercetin Mediated Salinity Stress Tolerance in Chinese Flowering Cabbage and Increase in Glucosinol
  • Chemistry and Biological Activities of Quercetin : A Bioactive Flavonoid. (2022). Research Journey.
  • Molecular docking in drug design: Basic concepts and applic
  • The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence. (2021).
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. (2025). MDPI.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Validating Molecular Docking: A Comparative Guide for 8-Methoxy-chroman-3-carboxylic Acid and Analogs. (n.d.). Benchchem.
  • Chromone-2- and -3-carboxylic acids and their derivatives. (1972). Progress in Medicinal Chemistry.
  • Biological Activity of 3-Formylchromones and Rel
  • Identification of Quercetin as a Potential Band 3 Protein Antioxidant Using Ektacytometry and in Silico Molecular Docking Technology. (n.d.).
  • In silico molecular docking and ADME/T analysis of Quercetin compound with its evaluation of broad-spectrum therapeutic potential against particular diseases. (2022). CSU Research Output.
  • Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase. (n.d.). PMC.
  • In silico Molecular Docking Studies of Quercetin Compound against Anti-inflammatory and Anticancer Proteins. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. (n.d.). PMC.
  • Molecular docking. (A) Heat map of total score between compounds and... (n.d.).
  • Application of 3-Methylchromone in Organic Synthesis: A Gateway to Diverse Heterocyclic Scaffolds. (n.d.). Benchchem.
  • 3-Methylchromone: A Versatile Scaffold for Bioactive Molecule Development. (n.d.). Benchchem.
  • Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. (2026). Der Pharma Chemica.
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). MDPI.
  • Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. (2018). Journal of Applied Pharmaceutical Science.

Sources

Safety Operating Guide

3-methyl-4-oxo-4H-chromene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

For Spills > 10 g or Skin/Eye Contact:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don Nitrile gloves , Safety Goggles , and an N95 Dust Mask (or P100 respirator).

  • Contain: Do NOT wash down the drain. This compound is an organic acid and must be collected as hazardous chemical waste.

  • Disposal Code: Classify as Non-Halogenated Organic Solid (unless mixed with solvents).

Chemical Profile & Hazard Identification

Before disposal, you must verify the chemical identity to ensure compatibility with waste streams. This compound is a pharmaceutical building block often used in drug discovery (e.g., flavoxate intermediates).

Property Technical Specification
Chemical Name 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Common Synonyms 3-Methylchromone-2-carboxylic acid
CAS Number 104094-15-7 (Specific isomer); Reference CAS: 4940-39-0 (Parent scaffold)
Molecular Formula C₁₁H₈O₄
Molecular Weight 204.18 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~3.0 – 4.0 (Carboxylic acid moiety)
Solubility Low in water; Soluble in DMSO, DMF, Methanol, and aqueous base.[1][2]
GHS Hazard Classification (Warning)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • Ecological: Harmful to aquatic life with long-lasting effects (Precautionary classification for chromone derivatives).

Proper Disposal Procedures

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic Acid."

  • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) and strong bases to prevent exothermic neutralization or degradation.

  • Destruction Method: High-temperature incineration.

B. Liquid Waste (Solutions)
  • Organic Solvents (DMSO/Methanol): Dispose of in the Non-Halogenated Organic Solvent stream.

  • Aqueous Solutions (Basic pH): If the compound was dissolved in NaOH/NaHCO₃, the solution contains the carboxylate salt.

    • Do not neutralize and dump. Although the pH may be neutral, the organic chromone scaffold remains.

    • Dispose of in Aqueous Chemical Waste container.

C. Empty Packaging
  • Triple Rinse: Triple rinse the original bottle with a small amount of methanol or acetone.

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container.

  • Bottle Disposal: Deface the label and discard the bottle in standard glass trash (unless "P-listed" acutely toxic, which this is not).

Decision Matrix: Disposal Workflow

The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidStream Container: HDPE Wide Mouth Label: Hazardous Solid - Organic Acid Solid->SolidStream SolventCheck Solvent Base? Liquid->SolventCheck OrganicSolvent Organic (DMSO, MeOH) SolventCheck->OrganicSolvent AqueousSolvent Aqueous (Buffer/Base) SolventCheck->AqueousSolvent OrgStream Stream: Non-Halogenated Organic Method: Incineration OrganicSolvent->OrgStream AqStream Stream: Aqueous Chemical Waste (Do NOT Drain Pour) AqueousSolvent->AqStream

Figure 1: Decision logic for segregating chromone-derivative waste streams to ensure regulatory compliance.

Spill Management Protocol

If a spill occurs in the laboratory, follow this "Dry-Wet-Dry" containment strategy to minimize exposure.

  • Assessment:

    • If spill is < 100 g : Proceed with local cleanup.

    • If spill is > 100 g or outside a fume hood: Evacuate and contact EHS.

  • Dry Cleanup (Powder):

    • Do not use compressed air.

    • Cover the spill with a wet paper towel to prevent dust dispersion.

    • Scoop material into a disposal bag using a plastic spatula.

  • Wet Cleanup (Residue):

    • Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution. The base will convert the acid to its water-soluble salt, facilitating removal.

    • Follow with a water rinse, then an acetone wipe.

  • Waste Collection:

    • Place all contaminated wipes, gloves, and scoops into a sealed plastic bag.

    • Label as "Solid Hazardous Waste (Debris)" and transfer to the accumulation area.

References & Regulatory Grounding

  • BLD Pharm. (2023). SDS for 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 104094-15-7). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Chromone-2-carboxylic acid (Parent Structure).[4][5] Retrieved from

  • ARKIVOC. (2010).[5][6] Synthesis and chemical reactivity of 2-methylchromones. (Context on reactivity and stability of methyl-chromone derivatives). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from

Sources

Personal protective equipment for handling 3-methyl-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-methyl-4-oxo-4H-chromene-2-carboxylic acid Physical State: Solid (Fine crystalline powder) Primary Hazards (GHS Class): Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (Respiratory Irritation, H335). Potential Acute Toxicity (Oral).

Immediate Directive: Treat this compound as a bioactive organic acid . The primary exposure vector is inhalation of airborne particulates during weighing and dermal absorption of solubilized compound. Do not handle on an open benchtop.

Physicochemical Risk Assessment (The "Why")

To select the correct PPE, we must understand the molecule's behavior. This is not just "dust"; it is a functionalized chromone pharmacophore.

  • Acidity (Carboxylic Acid Moiety): The C-2 carboxylic acid group renders the compound acidic (predicted pKa ~3-4). Upon contact with mucous membranes (eyes, lungs) or sweaty skin, the powder hydrolyzes to create a localized acidic environment, leading to immediate irritation or chemical burns.

  • Lipophilicity (Chromone Core): The benzopyran-4-one core, methylated at the C-3 position, increases lipophilicity compared to simple organic acids. This facilitates permeation through the stratum corneum (outer skin layer), making dermal protection critical.

  • Particle Aerodynamics: As a fine organic powder, electrostatic charging is common. During spatula transfer, static repulsion can aerosolize particles, creating an invisible plume that bypasses standard surgical masks.

PPE Specifications: The Defense Layer

Standard lab coats are insufficient. Use this tiered protection strategy based on the operation scale.

Table 1: Mandatory PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm min. thickness) Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, DMF). Nitrile offers superior chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses have gaps. Fine acidic powders can drift around lenses. Goggles provide a sealed environment against dust and splashes.
Respiratory N95 (Minimum) or P100 If working outside a fume hood (not recommended), a fitted N95 is required to block 95% of particulates >0.3 microns.
Body Lab Coat (High-neck, snap closure) Prevents accumulation of powder on street clothes. Cotton blends are preferred to minimize static buildup.

Critical Note on Double-Gloving: When handling solutions of this compound in DMSO or DMF , double-gloving is mandatory . These solvents are "skin penetrants" and will carry the dissolved chromone derivative directly into the bloodstream.

Operational Workflow: Handling & Transfer

Objective: Isolate the operator from the chemical during the highest-risk phase—weighing.

Step 1: Engineering Control Setup
  • Verify Airflow: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. This prevents the "jumping powder" phenomenon.

Step 2: The Weighing Protocol
  • Pre-weighing: Place the receiving vessel (vial/flask) inside the hood.

  • Transfer: Use a micro-spatula . Do not pour from the source bottle. Pouring creates turbulent air currents that aerosolize the powder.

  • Closure: Cap the receiving vessel inside the hood before removing it. Wipe the exterior of the vessel with a Kimwipe dampened in methanol to remove invisible dust residues.

Step 3: Solubilization (The High-Risk Moment)

Context: Adding solvent (e.g., DMSO) creates a concentrated solution.

  • Add solvent slowly down the side of the vessel.

  • Exothermic Check: While unlikely to be violent, solvation of acids can generate mild heat.

  • Vortexing: Ensure the cap is sealed tightly. If using a vortex mixer, keep a hand over the cap to prevent aerosol release if the seal fails.

Emergency & Disposal Protocols

Spill Management (Solid Powder)

Do not use a brush/broom (creates dust).

  • Isolate: Mark the area.

  • Cover: Gently place a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) over the spill. This prevents dust lofting and begins neutralizing the acid.

  • Collect: Scoop the damp slurry into a waste container.

  • Wash: Clean the surface with soap and water.[1][2][3][4][5][6][7]

Waste Disposal[7][8][9][10][11]
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers or bases in the waste stream to prevent unwanted side reactions.

  • Method: Incineration.[4] This compound is fully combustible and should be destroyed via high-temperature incineration equipped with scrubbers.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting PPE and engineering controls based on the state of the chemical.

SafetyProtocol Start Handling 3-methyl-4-oxo-4H-chromene-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Dry Powder LiquidState Solution (DMSO/DMF/MeOH) StateCheck->LiquidState Dissolved QuantityCheck Quantity > 100 mg? SolidState->QuantityCheck DoubleGlove MANDATORY: Double Gloving (Solvent Permeation Risk) LiquidState->DoubleGlove HoodReq MANDATORY: Fume Hood + Goggles + Nitrile Gloves QuantityCheck->HoodReq Yes (High Dust Risk) RespReq Fume Hood Preferred OR N95 Respirator + Goggles QuantityCheck->RespReq No (Low Dust Risk) Action1 Use Anti-Static Spatula HoodReq->Action1 RespReq->Action1 Action2 Neutralize Spills with NaHCO3 DoubleGlove->Action2

Figure 1: Operational Safety Decision Matrix. This flowchart dictates the escalation of engineering controls based on physical state and quantity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Chromone-2-carboxylic acid (Parent Structure Safety Profile). National Library of Medicine. [Link]

Sources

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